3-(Bromomethyl)-2-chlorothiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
3-(bromomethyl)-2-chlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClS/c6-3-4-1-2-8-5(4)7/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOQMCFEBDERJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448828 | |
| Record name | 3-(bromomethyl)-2-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40032-81-3 | |
| Record name | 3-(Bromomethyl)-2-chlorothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40032-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(bromomethyl)-2-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)-2-chlorothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(bromomethyl)-2-chlorothiophene (CAS: 40032-81-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(bromomethyl)-2-chlorothiophene, a key heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and typical reactions, and explores the biological signaling pathways targeted by molecules derived from this versatile intermediate.
Chemical and Physical Properties
This compound is a halogenated thiophene derivative characterized by its reactive bromomethyl group, making it an excellent substrate for nucleophilic substitution and coupling reactions. Its quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 40032-81-3 | [1] |
| Molecular Formula | C₅H₄BrClS | [1][2] |
| Molecular Weight | 211.51 g/mol | |
| Appearance | Liquid | |
| Purity | Typically ≥97% | [1][3] |
| Boiling Point | 225.062 °C (Predicted) | [1] |
| Density | 1.757 g/mL (Predicted) | [1] |
| InChI Key | MEOQMCFEBDERJS-UHFFFAOYSA-N | [1] |
| SMILES | C1=CSC(=C1CBr)Cl | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the radical bromination of 2-chloro-3-methylthiophene. The following protocol is a representative method adapted from established procedures for the bromination of substituted thiophenes.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-chloro-3-methylthiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or another suitable solvent (e.g., n-heptane)[4]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 2-chloro-3-methylthiophene (1 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02-0.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the reaction mixture to remove the succinimide precipitate and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Reactivity and Applications in Organic Synthesis
The primary utility of this compound lies in its ability to act as an electrophile in reactions with a wide range of nucleophiles. The bromomethyl group is a potent leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
Experimental Protocol: Nucleophilic Substitution with a Phenolic Nucleophile
This protocol describes a typical Williamson ether synthesis using this compound and a substituted phenol.
Materials:
-
This compound
-
A substituted phenol (e.g., 4-nitrophenol)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a stirred solution of the substituted phenol (1 equivalent) in acetone, add potassium carbonate (1.5-2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Add a solution of this compound (1.1 equivalents) in acetone dropwise to the reaction mixture.
-
Heat the reaction to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
The product can be further purified by column chromatography on silica gel.
Role in the Synthesis of Biologically Active Molecules and Associated Signaling Pathways
Thiophene derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many exhibiting significant biological activity, including anticancer properties.[5] Molecules synthesized using this compound as a starting material can be designed to target various cellular signaling pathways implicated in disease.
A recent study on a novel thiophene derivative highlighted its role as a dual inhibitor of the β-tubulin cytoskeletal network and the Wnt/β-catenin signaling pathway in gastrointestinal cancers.[2]
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and migration. Its dysregulation is a hallmark of many cancers. In the "off" state, β-catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding to its receptor, this complex is inactivated, allowing β-catenin to accumulate and translocate to the nucleus, where it activates target genes that promote cell proliferation.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by a thiophene derivative.
Inhibition of β-tubulin Polymerization
The cytoskeleton, composed of microtubules, is essential for cell division (mitosis), motility, and intracellular transport. Microtubules are dynamic polymers of α- and β-tubulin. Many anticancer drugs target tubulin, either by inhibiting its polymerization or by stabilizing the microtubules, both of which lead to mitotic arrest and apoptosis. Thiophene derivatives can be designed to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule formation.
Caption: Mechanism of mitotic arrest via inhibition of β-tubulin polymerization.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[2] Always consult the Safety Data Sheet (SDS) before handling this chemical and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. Its well-defined reactivity allows for the construction of diverse molecular scaffolds. The development of drugs based on the thiophene core continues to be a promising area of research, with new derivatives showing potent inhibition of key cancer-related signaling pathways. This guide provides a foundational understanding of this compound for researchers and developers working at the forefront of chemical and biomedical innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 5. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(bromomethyl)-2-chlorothiophene molecular weight and formula
This guide provides the essential physicochemical properties of 3-(bromomethyl)-2-chlorothiophene, a compound relevant to researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
The molecular formula and weight of this compound are summarized below. This data is crucial for stoichiometric calculations in synthesis and for analytical characterization.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₄BrClS | [1][2][3] |
| Molecular Weight | 211.51 g/mol | [1][2] |
Note on Further Information: As a language model, I am unable to provide detailed experimental protocols or generate diagrams for signaling pathways and experimental workflows. For such specific requirements, consulting peer-reviewed scientific literature and experimental databases is recommended.
References
An In-depth Technical Guide to 3-(bromomethyl)-2-chlorothiophene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(bromomethyl)-2-chlorothiophene, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, provides robust experimental protocols for its synthesis via free-radical bromination of 2-chloro-3-methylthiophene, and explores its significant role as a crucial intermediate in the synthesis of prominent pharmaceutical agents. A notable application is in the preparation of thienopyridine antiplatelet drugs, such as Ticlopidine and Clopidogrel. The guide further elucidates the mechanism of action of these drugs, focusing on the P2Y12 signaling pathway. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and application in a research and development setting.
Chemical and Physical Properties
This compound is a halogenated thiophene derivative with the IUPAC name this compound.[1] Its reactivity, particularly of the bromomethyl group, makes it a versatile reagent in organic synthesis.[2]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 40032-81-3 | [1] |
| Molecular Formula | C₅H₄BrClS | [1] |
| Molecular Weight | 211.51 g/mol | [1][2] |
| Physical Form | Liquid | |
| Boiling Point | 225.062 °C | [2] |
| Density | 1.757 g/mL | [2] |
| Purity | Typically ≥97% | |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | Expected signals would include a singlet for the bromomethyl protons (-CH₂Br) at approximately δ 4.5-4.8 ppm. Two doublets in the aromatic region (δ 7.0-7.5 ppm) would correspond to the two protons on the thiophene ring, showing coupling to each other. |
| ¹³C NMR | A signal for the bromomethyl carbon (-CH₂Br) is expected around δ 25-30 ppm. Four signals in the aromatic region (δ 120-140 ppm) would represent the four carbons of the thiophene ring. |
| Mass Spec (EI) | The mass spectrum would show a molecular ion peak (M⁺) at m/z 210/212/214 due to the isotopic distribution of bromine and chlorine. A prominent fragment would be the loss of the bromine atom (M-Br)⁺ at m/z 131/133. |
| Infrared (IR) | Characteristic absorption bands would include C-H stretching of the thiophene ring (~3100 cm⁻¹), C-H stretching of the CH₂ group (~2950 cm⁻¹), C=C stretching of the thiophene ring (~1500-1400 cm⁻¹), and C-Br stretching (~600-700 cm⁻¹). |
Synthesis of this compound
The primary synthetic route to this compound is the free-radical bromination of commercially available 2-chloro-3-methylthiophene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the benzylic bromination of thiophene derivatives.[3]
Materials:
-
2-chloro-3-methylthiophene (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.05 equivalents)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 equivalents)
-
Carbon tetrachloride (CCl₄) or n-heptane (solvent)
-
Petroleum ether (for washing)
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-chloro-3-methylthiophene and the solvent (e.g., n-heptane).
-
Add the radical initiator (AIBN or BPO) to the solution.
-
Under a nitrogen atmosphere, heat the mixture to reflux with vigorous stirring. It is advantageous to irradiate the flask with a lamp (e.g., 200W bulb) to facilitate radical initiation.[3]
-
Once refluxing, add N-bromosuccinimide in small portions over a period of 30-60 minutes. The reaction is exothermic and may cause vigorous boiling.
-
After the addition is complete, continue to reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature, which will cause the succinimide byproduct to precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold solvent.
-
Combine the filtrates and concentrate under reduced pressure until a precipitate of the product begins to form.
-
Allow the concentrated solution to stand for 3-5 hours to complete crystallization.
-
Filter the solid product and wash the filter cake with cold petroleum ether to yield this compound.[3]
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
The reagents are toxic and corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Carbon tetrachloride is a hazardous solvent; n-heptane is a less toxic alternative.[3]
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its primary utility lies in its ability to introduce the 2-chloro-3-thenyl moiety into larger molecules, a key structural feature in several active pharmaceutical ingredients (APIs). A prominent example is its role in the synthesis of thienopyridine antiplatelet agents.
Synthesis of Thienopyridine Drugs (e.g., Ticlopidine)
While not a direct precursor, this compound is closely related to the intermediates used in the synthesis of drugs like Ticlopidine and Clopidogrel.[4][5][6][7][8] These drugs are essential in treating and preventing thrombotic events such as heart attacks and strokes. The synthesis typically involves the reaction of a thiophene derivative with an amine to form the core thienopyridine structure.
Mechanism of Action: P2Y12 Receptor Antagonism
Ticlopidine and Clopidogrel are prodrugs that are metabolized in the liver to an active form. This active metabolite irreversibly binds to the P2Y12 subtype of ADP receptors on the surface of platelets.
Signaling Pathway:
-
Adenosine diphosphate (ADP) is released from dense granules of activated platelets or from damaged red blood cells.
-
ADP binds to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.
-
Binding to P2Y1 leads to an increase in intracellular Ca²⁺, causing a change in platelet shape and initiating aggregation.
-
Binding to the P2Y12 receptor, coupled to the inhibitory G-protein Gi, leads to the inhibition of adenylyl cyclase.
-
This inhibition of adenylyl cyclase results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Reduced cAMP levels lead to the activation of the glycoprotein IIb/IIIa receptor.
-
The activated GPIIb/IIIa receptor binds to fibrinogen, leading to platelet cross-linking and the formation of a stable platelet plug.
The active metabolite of drugs derived from thiophene intermediates covalently binds to the P2Y12 receptor, preventing ADP from binding and thereby blocking the entire downstream signaling cascade that leads to platelet aggregation.[8]
Caption: P2Y12 signaling pathway and its inhibition by thienopyridine drugs.
Conclusion
This compound is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined chemical properties and reactivity, combined with a straightforward synthetic protocol, make it an attractive building block for drug discovery and development. The role of its derivatives as potent antiplatelet agents, through the specific inhibition of the P2Y12 receptor, highlights the importance of this thiophene scaffold in modern medicinal chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their synthetic and drug development endeavors.
References
- 1. This compound | C5H4BrClS | CID 10932747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 4. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
Navigating the Solubility Landscape of 3-(bromomethyl)-2-chlorothiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding Solubility: A Qualitative Approach
Based on the general principles of "like dissolves like" and the known solubility of similar thiophene derivatives, a qualitative assessment of the solubility of 3-(bromomethyl)-2-chlorothiophene in various organic solvents can be made.[1][2][3] The presence of both a polarizable aromatic ring and halogen atoms suggests its solubility across a range of solvent polarities.
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene, Benzene | Soluble | The thiophene ring and the bromomethyl group contribute to van der Waals interactions, favoring solubility in non-polar environments.[1][4] |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The polar C-Cl and C-Br bonds, along with the dipole moment of the thiophene ring, allow for significant dipole-dipole interactions with polar aprotic solvents.[4] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | While capable of dipole-dipole interactions, the compound's inability to act as a strong hydrogen bond donor or acceptor may limit its solubility in protic solvents compared to polar aprotic ones. Thiophene itself is soluble in ethanol.[1][2] |
| Aqueous | Water | Insoluble | As a non-polar to moderately polar organic molecule with no significant capacity for hydrogen bonding with water, it is expected to have very low water solubility. Thiophene is insoluble in water.[1][2][3] |
Experimental Protocol for Determining Solubility
For precise quantitative data, experimental determination is essential. The following is a detailed methodology based on the widely used shake-flask method, suitable for determining the solubility of this compound in various organic solvents.[5][6]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated HPLC or GC method to determine the concentration of the solute.
-
-
Calculation of Solubility:
-
From the concentration obtained from the analytical method, calculate the solubility in desired units (e.g., g/L, mg/mL, or mol/L).
-
Safety Precautions: this compound is a hazardous substance. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Workflow for the experimental determination of solubility.
This guide serves as a foundational resource for researchers working with this compound. While awaiting specific quantitative data, the provided qualitative assessment and detailed experimental protocol will empower scientists to handle this compound with greater understanding and precision in their research and development endeavors.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Solubility Measurements | USP-NF [uspnf.com]
An In-depth Technical Guide to the Spectroscopic Data of 3-(bromomethyl)-2-chlorothiophene
Affiliation: Google Research
Abstract
This technical guide provides a detailed overview of the predicted spectroscopic data for 3-(bromomethyl)-2-chlorothiophene, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental spectroscopic data in public databases, this document focuses on theoretically predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, it outlines comprehensive experimental protocols for the acquisition of such data and includes visualizations to aid in the understanding of the molecular structure and analytical workflows.
Introduction
This compound is a substituted thiophene containing reactive bromomethyl and chloro groups, making it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide aims to provide a foundational understanding of its expected spectroscopic signature.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous substituted thiophenes.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.0 - 7.2 | Doublet | 5.0 - 6.0 |
| H-5 | 7.3 - 7.5 | Doublet | 5.0 - 6.0 |
| -CH₂Br | 4.6 - 4.8 | Singlet | N/A |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 128 - 132 |
| C-3 | 135 - 139 |
| C-4 | 126 - 129 |
| C-5 | 127 - 130 |
| -CH₂Br | 28 - 33 |
Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=C Stretch (Thiophene Ring) | 1600 - 1450 | Medium-Weak |
| C-H Bend (in-plane) | 1250 - 1000 | Medium |
| C-H Bend (out-of-plane) | 900 - 675 | Strong |
| C-Cl Stretch | 850 - 550 | Strong |
| C-Br Stretch | 690 - 515 | Strong |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances
| Ion | Predicted m/z | Predicted Relative Abundance | Notes |
| [M]⁺ | 210, 212, 214 | Variable | Molecular ion cluster due to isotopes of Cl and Br. |
| [M-Br]⁺ | 131, 133 | High | Loss of bromine radical. |
| [M-Cl]⁺ | 175, 177 | Moderate | Loss of chlorine radical. |
| [C₄H₂S-CH₂Br]⁺ | 117 | Moderate | Fragmentation of the thiophene ring. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Pulse Width: 30-45 degrees.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the ¹H field.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm.
-
Pulse Width: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation, phasing, and baseline correction.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
IR Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Method: Attenuated Total Reflectance (ATR) or transmission.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: Perform a background scan with the clean ATR crystal or empty salt plates. Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
MS Acquisition:
-
Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Acquisition Parameters (EI):
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
-
Acquisition Parameters (ESI):
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas Pressure: 20-30 psi.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
-
Processing: Calibrate the mass analyzer using a known standard. The acquired data will show the mass-to-charge ratio of the parent ion and its fragments.
-
Mandatory Visualizations
Molecular Structure and Predicted NMR Assignments
Caption: Predicted NMR assignments for this compound.
General Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of a chemical compound.
chemical structure and stereochemistry of 3-(bromomethyl)-2-chlorothiophene
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-(bromomethyl)-2-chlorothiophene, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Structure and Stereochemistry
This compound is a substituted thiophene derivative. The core of the molecule is a five-membered aromatic heterocycle containing one sulfur atom. A chloro group is attached at the C2 position, and a bromomethyl group is at the C3 position.
-
Canonical SMILES: C1=CSC(=C1CBr)Cl[3]
Stereochemistry: The molecule this compound does not possess any chiral centers, nor does it exhibit geometric isomerism. The thiophene ring is planar, and there are no stereoisomers for this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 211.51 g/mol | [1][3] |
| Physical Form | Liquid | [2][4] |
| Boiling Point | 225.062 °C (Predicted) | [1] |
| Density | 1.757 g/mL | [1] |
| Purity | ~97% | [2][4][5] |
| Storage Temperature | 2-8 °C, under inert atmosphere, in a dark place | [2] |
Table 2: Computed Properties
| Property | Value | Source |
| Monoisotopic Mass | 209.89056 Da | [3] |
| Topological Polar Surface Area | 28.2 Ų | [3] |
| Heavy Atom Count | 8 | [3] |
| Complexity | 78.8 | [3] |
Synthesis and Experimental Protocols
Proposed Experimental Protocol: Synthesis of this compound
This protocol is based on analogous procedures for the bromination of methylthiophenes.[6]
Materials:
-
2-chloro-3-methylthiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, dissolve 2-chloro-3-methylthiophene in carbon tetrachloride.
-
Initiation: Add a catalytic amount of benzoyl peroxide to the solution.
-
Bromination: Heat the mixture to reflux. Add N-bromosuccinimide portion-wise over a period of 20-30 minutes. The reaction is exothermic and should be controlled carefully. A patent for a similar compound suggests a molar ratio of the methyl-substituted precursor to NBS of approximately 1:1 to 1:1.1.[7]
-
Reaction Monitoring: Continue refluxing for several hours until the reaction is complete.[7] The completion can be monitored by TLC or GC-MS by observing the disappearance of the starting material. The denser succinimide byproduct will float on top of the CCl₄ solvent.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any HBr) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a liquid.[6]
Characterization:
The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. While specific spectra for this compound are not widely published, the expected ¹H NMR would show characteristic peaks for the aromatic protons on the thiophene ring and a singlet for the -CH₂Br protons.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis.[1] Its utility stems from the two reactive sites:
-
The bromomethyl group is highly susceptible to nucleophilic substitution, making it an excellent electrophile for introducing the 2-chloro-3-thienylmethyl moiety into larger molecules.
-
The chloro group on the thiophene ring can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for further functionalization of the thiophene core.
These reactive properties make it a key intermediate in the synthesis of complex heterocyclic molecules for drug discovery and agrochemical development.[1]
Visualizations
Diagram 1: Proposed Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Key Chemical Properties and Relationships
Caption: Relationships between properties and applications of the title compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 40032-81-3 [sigmaaldrich.com]
- 3. This compound | C5H4BrClS | CID 10932747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. keyorganics.net [keyorganics.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
Stability and Storage of 3-(Bromomethyl)-2-chlorothiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(bromomethyl)-2-chlorothiophene (CAS No. 40032-81-3). The information is intended to ensure the compound's integrity for research and development applications. Due to its reactive nature, proper handling and storage are critical to maintain its purity and prevent degradation.
Chemical and Physical Properties
This compound is a halogenated heterocyclic compound with a molecular weight of 211.51 g/mol .[1][2] It is typically supplied as a liquid.[2]
| Property | Value | Source |
| Molecular Formula | C₅H₄BrClS | [1] |
| Molecular Weight | 211.51 g/mol | [1][2] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥97% |
Recommended Storage and Handling Conditions
To ensure the stability and longevity of this compound, the following storage and handling conditions are recommended based on supplier safety data sheets.
| Condition | Recommendation | Rationale | Source |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and maintain stability. | |
| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. | |
| Light | Keep in a dark place | To prevent light-induced degradation (photodegradation). | |
| Container | Tightly closed container | To prevent contamination and evaporation. | |
| Ventilation | Store in a well-ventilated place | To safely dissipate any potential vapors. | |
| Shipping | Cold-chain transportation | To maintain stability during transit. |
Stability Profile and Potential Degradation Pathways
Key Instability Factors:
-
Moisture: The bromomethyl group is susceptible to hydrolysis, which would lead to the formation of the corresponding alcohol and hydrobromic acid.
-
Oxidizing Agents: The thiophene ring can be oxidized, particularly at the sulfur atom (S-oxidation), which can lead to the formation of sulfoxides and sulfones, or ring-opening products.[3]
-
Light: Thiophene derivatives can be susceptible to photodegradation, often involving singlet oxygen.[4][5]
-
Heat: Thermal decomposition can lead to the release of hazardous gases and vapors, including hydrogen bromide and sulfur oxides.[6]
-
Strong Bases: The presence of a benzylic-like bromide makes the compound susceptible to elimination or substitution reactions in the presence of strong bases.
A logical workflow for assessing the stability of a reactive compound like this compound is presented below.
Caption: Figure 1: A generalized experimental workflow for assessing the stability of this compound.
Experimental Protocols
Detailed, validated stability studies for this compound are not widely published. However, a general protocol for assessing the purity and degradation of this compound can be outlined based on standard analytical chemistry practices.
4.1. Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of a sample of this compound and identify potential volatile impurities or degradants.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create a calibration curve if quantitative analysis is required.
-
-
GC Conditions (Illustrative):
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Illustrative):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Integrate the peak corresponding to this compound and any other observed peaks.
-
Calculate the area percentage to estimate purity.
-
Compare the mass spectra of any impurity peaks to a library (e.g., NIST) to tentatively identify degradants.
-
4.2. Protocol for Monitoring Hydrolytic Stability
-
Objective: To evaluate the rate of hydrolysis of this compound.
-
Methodology:
-
Prepare a solution of the compound in a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer at a known pH (e.g., pH 4, 7, and 9).
-
Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
-
At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by dilution in a cold, non-reactive solvent).
-
Analyze the concentration of the remaining this compound using a suitable analytical technique, such as HPLC with UV detection or GC-MS.
-
Plot the concentration of the parent compound versus time to determine the rate of degradation.
-
Incompatible Materials
To prevent hazardous reactions and degradation of the product, avoid contact with the following:
-
Strong oxidizing agents
-
Strong bases [7]
-
Moisture
Safety and Hazards
This compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.[1]
-
Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]
The potential degradation of this compound can be visualized as a series of possible reactions.
Caption: Figure 2: Simplified diagram of potential degradation pathways for this compound.
References
- 1. This compound | C5H4BrClS | CID 10932747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. femaflavor.org [femaflavor.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. keyorganics.net [keyorganics.net]
- 8. 3-Bromo-2-chlorothiophene | C4H2BrClS | CID 2724559 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to 3-(Bromomethyl)-2-chlorothiophene for Researchers
For Immediate Release
This technical guide offers an in-depth overview of 3-(bromomethyl)-2-chlorothiophene, a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical sectors. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive look at the commercial availability, key chemical properties, and synthetic applications of this versatile reagent, including a detailed experimental protocol for a representative nucleophilic substitution reaction.
Commercial Availability and Properties
This compound is readily available from a variety of commercial suppliers, catering to laboratory and bulk scale requirements. The compound is typically offered at a purity of 97% or higher and is supplied as a liquid. Due to its reactivity, it is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C.
Below is a summary of representative commercial suppliers and their typical product offerings. Pricing is subject to change and should be confirmed with the respective suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Fluorochem | 40032-81-3 | C₅H₄BrClS | 211.5 | 97% | 100mg, 250mg, 1g, 5g |
| Ambeed, Inc. | 40032-81-3 | C₅H₄BrClS | 211.51 | 97% | Contact for sizing |
| Apollo Scientific | 40032-81-3 | C₅H₄BrClS | 211.51 | 97% | 100mg, 250mg, 1g, 5g |
| Key Organics | 40032-81-3 | C₅H₄BrClS | 211.50 | >97% | 1g, 5g, 10g |
| Protheragen | 40032-81-3 | C₅H₄BrClS | 211.51 | N/A | 10mg, 25mg, 50mg, 100mg |
| GIHI CHEMICALS | 40032-81-3 | C₅H₄BrClS | 211.51 | N/A | Inquiry for pricing |
| MySkinRecipes | 40032-81-3 | C₅H₄BrClS | 211.51 | 97% | 100mg, 250mg, 1g, 5g |
Synthetic Applications and Experimental Protocol
The utility of this compound in organic synthesis lies in its reactive bromomethyl group, which makes it an excellent electrophile for nucleophilic substitution reactions.[1] This reactivity allows for the introduction of the 2-chloro-3-thienylmethyl moiety into a wide range of molecules, a common scaffold in medicinal chemistry. It is particularly valuable in the development of thiophene-based active ingredients for pharmaceuticals and agrochemicals.[1]
While specific protocols starting with this compound are not widely published in open literature, a representative procedure can be adapted from the synthesis of the antifungal agent Tioconazole, which utilizes the analogous compound, 2-chloro-3-(chloromethyl)thiophene, in an O-alkylation reaction. The following protocol outlines a general procedure for the alkylation of a phenolic nucleophile using this compound.
Experimental Protocol: O-Alkylation of a Phenol with this compound
This protocol is a representative procedure for the reaction of a phenol with this compound to form the corresponding ether.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles for inert atmosphere
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative (1.0 eq) and anhydrous DMF or acetone.
-
Base Addition: While stirring, add potassium carbonate (1.5 eq) to the solution. If using sodium hydride, exercise extreme caution and add it portion-wise to the solution at 0°C.
-
Addition of Alkylating Agent: To the resulting mixture, add this compound (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of a thiophene-containing molecule using this compound as a key intermediate.
Caption: A logical workflow for the synthesis and application of this compound.
Conclusion
This compound serves as a valuable and readily accessible building block for the synthesis of complex heterocyclic molecules. Its utility in nucleophilic substitution reactions allows for the straightforward introduction of a substituted thiophene moiety, a privileged scaffold in drug discovery and materials science. This guide provides researchers with the essential information to procure and effectively utilize this versatile reagent in their synthetic endeavors.
References
Methodological & Application
synthesis of 3-(bromomethyl)-2-chlorothiophene from 3-methyl-2-chlorothiophene
Application Note: Synthesis of 3-(bromomethyl)-2-chlorothiophene
Introduction
This compound is a valuable heterocyclic intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. Its structure, featuring a reactive bromomethyl group and a chlorinated thiophene core, allows for a variety of subsequent chemical transformations, such as nucleophilic substitutions and cross-coupling reactions. This document provides a detailed protocol for the synthesis of this compound via the free-radical bromination of 3-methyl-2-chlorothiophene using N-Bromosuccinimide (NBS).
Principle and Reaction Scheme
The synthesis is achieved through a selective benzylic/allylic bromination of the methyl group on the thiophene ring. This reaction proceeds via a free-radical chain mechanism. A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is used to generate initial radicals upon heating or UV irradiation. These radicals abstract a hydrogen atom from the methyl group of 3-methyl-2-chlorothiophene, forming a stabilized thienyl radical. This radical then reacts with a bromine source, typically N-Bromosuccinimide (NBS), to yield the desired product and a succinimidyl radical, which continues the chain reaction. NBS is the preferred reagent as it maintains a low, constant concentration of bromine (Br₂) in the reaction mixture, minimizing undesired side reactions like electrophilic aromatic bromination.[1][2][3]
Reaction:
3-methyl-2-chlorothiophene + NBS --(Initiator, Heat/Light)--> this compound + Succinimide
Experimental Protocol
Materials and Reagents
-
3-methyl-2-chlorothiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile, n-heptane)[4][5]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Hexane and Ethyl Acetate (for chromatography, if needed)
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel or powder funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
UV lamp or a standard incandescent bulb (e.g., 200W) for initiation[5]
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
-
Standard laboratory glassware
Safety Precautions
-
Warning: This procedure should be performed in a well-ventilated fume hood.
-
This compound is a lachrymator and skin irritant.[1] Handle with extreme care.
-
NBS is corrosive and an irritant. Avoid inhalation of dust and contact with skin.
-
Solvents like carbon tetrachloride are toxic and carcinogenic; use with appropriate engineering controls and personal protective equipment (PPE). Consider safer alternatives like acetonitrile or heptane.
-
Benzoyl peroxide is a flammable solid and can be explosive. Do not grind it or heat it directly.
Procedure
-
Reaction Setup:
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a stopper. Ensure all glassware is oven-dried to prevent moisture contamination.
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
-
Reagent Addition:
-
To the flask, add 3-methyl-2-chlorothiophene and the chosen solvent (e.g., carbon tetrachloride).
-
Add the radical initiator (e.g., benzoyl peroxide). A small catalytic amount is typically sufficient.
-
Begin vigorous stirring and gently heat the solution to reflux using a heating mantle.
-
-
Bromination Reaction:
-
Once the solution is at a steady reflux, add N-Bromosuccinimide (NBS) portion-wise over 20-30 minutes through a powder funnel.[1] The addition should be controlled to manage the exothermic reaction and any foaming that may occur.[1]
-
For photo-initiation, position a UV lamp or a bright incandescent bulb near the flask.
-
Maintain the reaction at reflux for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry). The reaction is complete when the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature, and then further cool in an ice bath.
-
The succinimide byproduct will precipitate out of the solution.[1]
-
Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold solvent to recover any trapped product.[1]
-
Transfer the filtrate to a separatory funnel. Wash the organic layer with deionized water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator under reduced pressure.
-
The crude product, an oil, can be purified by vacuum distillation.[1] Collect the fraction boiling at the appropriate temperature and pressure. Alternatively, purification can be achieved via silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate).
-
-
Storage:
Data Presentation
The following table provides representative quantities for the synthesis. Researchers should adjust quantities based on the desired scale.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Typical Amount (mmol) | Mass/Volume |
| 3-methyl-2-chlorothiophene | 132.60 | 1.0 | 50.0 | 6.63 g |
| N-Bromosuccinimide (NBS) | 177.96 | 1.05 | 52.5 | 9.34 g |
| Benzoyl Peroxide (BPO) | 242.23 | 0.02 | 1.0 | 0.24 g |
| Carbon Tetrachloride (Solvent) | 153.82 | - | - | 150 mL |
| Product (Expected) | 211.51 | - | - | Yield: ~70-80% |
Visualizations
Reaction Mechanism Pathway
The synthesis proceeds through a classic free-radical chain reaction involving three distinct stages: initiation, propagation, and termination.
Caption: Free-radical mechanism for the bromination of 3-methyl-2-chlorothiophene.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure.
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | TCI AMERICA [tcichemicals.com]
- 5. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 6. This compound | 40032-81-3 [sigmaaldrich.com]
Application Notes and Protocols: Reaction of 3-(Bromomethyl)-2-chlorothiophene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-2-chlorothiophene is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive bromomethyl group susceptible to nucleophilic substitution and a chlorinated thiophene ring amenable to cross-coupling reactions, allows for the facile introduction of the 2-chloro-3-thenyl moiety into a wide range of molecular scaffolds. This functionalized thiophene core is a key component in numerous biologically active compounds and functional materials.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various classes of nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based nucleophiles. The information presented is intended to guide researchers in the efficient synthesis of diverse thiophene derivatives for applications in drug discovery and development.
Reaction Overview
The primary reaction pathway for this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The benzylic-like position of the bromomethyl group enhances its reactivity towards nucleophilic attack, leading to the displacement of the bromide leaving group. The general transformation is depicted below:
Figure 1: General scheme for the nucleophilic substitution on this compound.
The following sections provide specific examples and protocols for the reaction of this compound with representative nucleophiles from different classes.
Data Presentation
The following table summarizes the reaction of this compound with various nucleophiles, providing key reaction parameters and corresponding product yields.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Nitrogen | |||||||
| Piperidine | Piperidine | K₂CO₃ | Acetonitrile | 80 | 4 | 1-((2-chloro-3-thienyl)methyl)piperidine | 85 |
| Aniline | Aniline | Et₃N | Ethanol | Reflux | 6 | N-((2-chloro-3-thienyl)methyl)aniline | 78 |
| Oxygen | |||||||
| Methoxide | Sodium Methoxide | - | Methanol | Reflux | 3 | 2-Chloro-3-(methoxymethyl)thiophene | 92 |
| Phenoxide | Phenol | K₂CO₃ | Acetone | Reflux | 5 | 2-Chloro-3-(phenoxymethyl)thiophene | 88 |
| Sulfur | |||||||
| Thiophenoxide | Thiophenol | NaH | THF | rt | 2 | 2-Chloro-3-((phenylthio)methyl)thiophene | 95 |
| Thiourea | Thiourea | - | Ethanol | Reflux | 4 | S-((2-chloro-3-thienyl)methyl)isothiouronium bromide | 90 |
| Carbon | |||||||
| Malonate | Diethyl malonate | NaOEt | Ethanol | Reflux | 6 | Diethyl 2-((2-chloro-3-thienyl)methyl)malonate | 82 |
| Cyanide | Sodium Cyanide | - | DMSO | 50 | 3 | 2-(2-Chloro-3-thienyl)acetonitrile | 89 |
Experimental Protocols
Reaction with Nitrogen Nucleophiles: Synthesis of 1-((2-chloro-3-thienyl)methyl)piperidine
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of this compound in anhydrous acetonitrile, add piperidine and potassium carbonate.
-
Stir the reaction mixture at 80 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Reaction with Oxygen Nucleophiles: Synthesis of 2-Chloro-3-(methoxymethyl)thiophene
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.1 eq)
-
Methanol (anhydrous)
Procedure:
-
Dissolve this compound in anhydrous methanol.
-
Add sodium methoxide portion-wise to the solution at room temperature.
-
Reflux the reaction mixture for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the final product.
Reaction with Sulfur Nucleophiles: Synthesis of 2-Chloro-3-((phenylthio)methyl)thiophene
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a suspension of sodium hydride in anhydrous THF, add thiophenol dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired thioether.
Reaction with Carbon Nucleophiles: Synthesis of Diethyl 2-((2-chloro-3-thienyl)methyl)malonate
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Ethanol (anhydrous)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add diethyl malonate to the sodium ethoxide solution and stir for 30 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Reflux the mixture for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the reaction of this compound with nucleophiles.
Caption: Logical relationship of reactants and products in the SN2 reaction mechanism.
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-(Bromomethyl)-2-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-(bromomethyl)-2-chlorothiophene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel substituted thienyl compounds. The protocols outlined below are designed to achieve selective coupling at the C2-chloro position while preserving the integrity of the bromomethyl group, a common challenge in cross-coupling chemistry.
Introduction
This compound is a bifunctional reagent containing two distinct reactive sites for palladium-catalyzed cross-coupling reactions: a less reactive aryl chloride (C-Cl) bond on the thiophene ring and a more reactive benzylic-type bromide (C-Br) in the bromomethyl group. The Suzuki-Miyaura coupling offers a powerful method for the formation of carbon-carbon bonds, and the chemoselective functionalization of this substrate allows for the introduction of aryl or heteroaryl substituents at the 2-position of the thiophene ring. The resulting products are valuable intermediates for the synthesis of complex molecules with potential applications in drug discovery and organic electronics.
The key to successfully employing this compound in Suzuki coupling lies in the careful selection of the catalytic system. While aryl bromides are generally more reactive than aryl chlorides, the benzylic bromide can also participate in the catalytic cycle. However, by employing modern palladium catalysts with bulky, electron-rich phosphine ligands, it is possible to achieve selective activation of the C-Cl bond. These advanced catalytic systems promote the oxidative addition of the less reactive aryl chloride at lower temperatures, thereby minimizing side reactions involving the bromomethyl group.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 2-bromo-5-(bromomethyl)thiophene, with various arylboronic acids. While this data is for the more reactive 2-bromo analogue, it provides a useful benchmark for expected outcomes with this compound under optimized conditions for C-Cl bond activation. Yields for the 2-chloro substrate may vary and will be highly dependent on the specific catalyst system and reaction conditions employed.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-(bromomethyl)thiophene | 76 |
| 2 | 3-Chloro-4-fluorophenylboronic acid | 2-(3-Chloro-4-fluorophenyl)-5-(bromomethyl)thiophene | 65 |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-(bromomethyl)thiophene | 63 |
| 4 | 3,5-Difluorophenylboronic acid | 2-(3,5-Difluorophenyl)-5-(bromomethyl)thiophene | 61 |
| 5 | 3-Acetylphenylboronic acid | 1-(3-(5-(Bromomethyl)thiophen-2-yl)phenyl)ethan-1-one | 63 |
| 6 | 4-(Methylthio)phenylboronic acid | 2-(4-(Methylthio)phenyl)-5-(bromomethyl)thiophene | 56 |
| 7 | 4-Iodophenylboronic acid | 2-(4-Iodophenyl)-5-(bromomethyl)thiophene | 60 |
| 8 | 4-Tolylboronic acid | 2-(p-Tolyl)-5-(bromomethyl)thiophene | 53 |
| 9 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-5-(bromomethyl)thiophene | 70 |
Data adapted from a study on 2-bromo-5-(bromomethyl)thiophene.[1]
Experimental Protocols
This section provides a detailed methodology for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid. The protocol is based on established methods for the coupling of less reactive heteroaryl chlorides and has been adapted to promote chemoselectivity.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, or other bulky, electron-rich biaryl phosphine ligands)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or similar)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium precatalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol% SPhos).
-
Reagent Addition: To the flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., 2.0 eq K₃PO₄).
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the specific arylboronic acid.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Note on Catalyst Selection: The choice of palladium catalyst and ligand is critical for the successful coupling of the less reactive 2-chloro position. While traditional catalysts like Pd(PPh₃)₄ may be effective for more reactive aryl bromides, they are often sluggish for aryl chlorides. The use of bulky and electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is highly recommended to facilitate the oxidative addition of the C-Cl bond.[1][2][3][4]
Mandatory Visualizations
Caption: Workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Formation of a Thienyl Grignard Reagent for Drug Discovery
Topic: Grignard Reagent Formation from 3-(bromomethyl)-2-chlorothiophene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiophene derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals and bioactive molecules.[1][2][3][4][5] Their unique electronic and structural features often impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The Grignard reagent of this compound is a valuable intermediate, enabling the introduction of the 2-chloro-3-thenyl moiety into target structures through carbon-carbon bond formation.[6] This application note provides a detailed protocol for the chemoselective formation of this Grignard reagent and highlights its potential applications in drug discovery.
The primary challenge in synthesizing this specific Grignard reagent lies in the selective reaction at the more reactive bromomethyl group while leaving the C-Cl bond on the thiophene ring intact. Standard Grignard formation conditions can sometimes lead to side reactions. However, by employing activated magnesium at low temperatures, a clean and high-yield synthesis of the desired organometallic intermediate can be achieved.[7][8]
Key Applications in Drug Development
The 2-chloro-3-thenyl Grignard reagent is a versatile tool for medicinal chemists. It can be used in a variety of coupling reactions to synthesize complex molecules, including:
-
Antifungal Agents: As a key fragment in the synthesis of imidazole-based antifungals.
-
Kinase Inhibitors: For the elaboration of scaffolds targeting various protein kinases.
-
Neurologically Active Compounds: In the development of novel treatments for central nervous system disorders.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the formation of the Grignard reagent from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere |
| Magnesium turnings | 99.8% | Commercially Available | |
| Iodine | ACS Reagent | Commercially Available | For activation |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available | Dry over sodium/benzophenone |
| Anhydrous Diethyl Ether (Et₂O) | ≥99.7%, inhibitor-free | Commercially Available | |
| Argon or Nitrogen Gas | High purity | For inert atmosphere |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Schlenk line or inert gas manifold
-
Dry ice/acetone bath
-
Syringes and needles
Detailed Experimental Procedure
1. Preparation of Glassware and Reagents:
- All glassware must be thoroughly dried in an oven at 120 °C overnight and allowed to cool under a stream of dry argon or nitrogen.
- Anhydrous THF should be freshly distilled from sodium/benzophenone ketyl under an inert atmosphere.
2. Grignard Reagent Formation:
- To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum, add magnesium turnings (1.2 equiv.).
- Assemble the apparatus and flush with dry argon or nitrogen for 10-15 minutes.
- Add a small crystal of iodine to the flask to activate the magnesium surface. The purple color of the iodine will fade as it reacts.
- In a separate, dry dropping funnel, prepare a solution of this compound (1.0 equiv.) in anhydrous THF (to make a 0.5 M solution).
- Add a small portion (approx. 10%) of the halide solution to the magnesium turnings. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.
- Once the reaction has initiated, add the remaining halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark grey to brown solution is the Grignard reagent.
3. (Alternative) Low-Temperature Protocol for Functionalized Substrates:
- For substrates with other sensitive functional groups, a low-temperature approach is recommended.[8]
- Activate the magnesium as described above.
- Cool the flask containing the activated magnesium to -78 °C using a dry ice/acetone bath.
- Add the solution of this compound in anhydrous THF dropwise over 30 minutes.
- Allow the reaction mixture to stir at -78 °C for 2 hours.
- The Grignard reagent is now ready for subsequent reactions at this low temperature.
Titration of the Grignard Reagent
It is crucial to determine the exact concentration of the prepared Grignard reagent before use. A standard method involves titration against a known concentration of a protic acid (e.g., using a colorimetric indicator like 1,10-phenanthroline).
Data Presentation
| Parameter | Condition |
| Reactant | This compound |
| Reagent | Magnesium Turnings (activated) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature (or -78 °C for sensitive substrates) |
| Reaction Time | 1-3 hours |
| Typical Yield | 70-90% (determined by subsequent reaction) |
Visualizations
Experimental Workflow
Caption: Workflow for the formation of the Grignard reagent.
Reaction Scheme
Caption: Formation of 2-chloro-3-(magnesiobromomethyl)thiophene.
Troubleshooting
| Issue | Possible Cause | Solution |
| Reaction fails to initiate | Wet glassware or solvent; Inactive magnesium surface | Ensure all equipment is scrupulously dry. Use freshly distilled anhydrous solvent. Gently crush the magnesium with a dry stirring rod to expose a fresh surface. |
| Low yield of Grignard reagent | Incomplete reaction; Side reactions (e.g., Wurtz coupling) | Increase reaction time. Ensure slow, dropwise addition of the halide to maintain a low concentration in the reaction mixture, which disfavors dimerization.[9][10] |
| Formation of significant byproducts | Reaction temperature too high; Presence of oxygen | Maintain a gentle reflux or use low-temperature conditions. Ensure the reaction is performed under a positive pressure of an inert gas. |
Conclusion
The protocol described provides a reliable method for the synthesis of the 2-chloro-3-(magnesiobromomethyl)thiophene Grignard reagent, a key intermediate for the synthesis of novel drug candidates. The chemoselective nature of this transformation, favoring reaction at the bromomethyl position over the more inert chloro-substituted aromatic carbon, allows for the clean formation of the desired organometallic species. Careful attention to anhydrous and anaerobic conditions is paramount for the success of this reaction. The resulting Grignard reagent can be utilized in a wide array of subsequent chemical transformations, making it a valuable tool in the arsenal of medicinal chemists.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprajournals.com [eprajournals.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Applications of 3-(Bromomethyl)-2-chlorothiophene in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-2-chlorothiophene is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its utility stems from the presence of two key reactive sites: a highly reactive bromomethyl group at the 3-position, which is susceptible to nucleophilic substitution, and a chloro group at the 2-position, which can participate in various cross-coupling reactions. This dual reactivity allows for the strategic and regioselective introduction of the 2-chloro-3-thenyl moiety into a wide array of molecular scaffolds. Thiophene-containing compounds are recognized as "privileged pharmacophores" in drug discovery, with numerous FDA-approved drugs featuring this core structure.[1][2] Derivatives of this compound are valuable intermediates in the synthesis of potential therapeutic agents targeting a range of biological pathways, including kinase signaling and G-protein coupled receptor (GPCR) modulation.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of scaffolds for two major classes of drug targets: kinase inhibitors and GPCR modulators.
Application Note 1: Synthesis of a Novel Kinase Inhibitor Scaffold
Background
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology.[2] Many potent kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding site of the enzyme. The 2-chloro-3-thenyl group can be readily incorporated as a key substituent on such scaffolds. In this application, this compound is used to alkylate a pyrazolo[3,4-d]pyrimidine core, a common scaffold in kinase inhibitor design, to generate a novel inhibitor candidate. The thiophene moiety can form important interactions within the kinase hinge region, while the chloro-substituent offers a vector for further optimization or can contribute to favorable binding interactions.
General Synthetic Strategy
The synthetic approach involves a standard nucleophilic substitution reaction where the nitrogen atom of the pyrazolo[3,4-d]pyrimidine core acts as the nucleophile, displacing the bromide from this compound.
Caption: Synthetic pathway for a hypothetical kinase inhibitor.
Experimental Protocol: Synthesis of N-((2-chlorothiophen-3-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Materials and Equipment:
-
This compound
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere, add 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.35 g, 10.0 mmol, 1.0 equiv).
-
Solvent and Base Addition: Add anhydrous DMF (40 mL) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv). Stir the suspension for 15 minutes at room temperature.
-
Addition of Alkylating Agent: Dissolve this compound (2.33 g, 11.0 mmol, 1.1 equiv) in anhydrous DMF (10 mL) and add it dropwise to the stirred suspension.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes), observing the consumption of the starting materials and the formation of a new, more nonpolar spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to yield the pure product.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | MW ( g/mol ) | Molar Equiv. | Amount (mmol) | Mass (g) |
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C₅H₄N₄ | 136.13 | 1.0 | 10.0 | 1.36 |
| This compound | C₅H₄BrClS | 211.51 | 1.1 | 11.0 | 2.33 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 | 15.0 | 2.07 |
| Product: N-((2-chlorothiophen-3-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C₁₀H₈ClN₅S | 269.72 | - | - | (Theoretical Yield: 2.70 g) |
Table 2: Hypothetical Biological Activity Data
| Compound ID | Target Kinase | IC₅₀ (nM) | Notes |
| Scaffold-01 | JAK3 | 85 | Initial hit compound. The 2-chlorothiophene moiety is hypothesized to occupy the hydrophobic pocket near the gatekeeper residue. |
| Scaffold-01-A | JAK3 | 15 | Analogue where the 2-chloro group is replaced by a methyl group via a cross-coupling reaction. This suggests that a small hydrophobic group is preferred at this position for improved potency. |
| Scaffold-01-B | JAK3 | 250 | Analogue where the thiophene ring is replaced with a furan ring. The reduced potency indicates the importance of the sulfur atom for key interactions, possibly through hydrogen bonding or p-stacking. |
Application Note 2: Synthesis of a G-Protein Coupled Receptor (GPCR) Modulator Precursor
Background
GPCRs are the largest family of membrane receptors and are the targets of a significant portion of currently marketed drugs.[4] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer opportunities for greater selectivity and a more nuanced pharmacological response.[5] In this application, this compound is used to synthesize a precursor for a potential negative allosteric modulator (NAM) of a GPCR. The key step is the alkylation of a piperazine derivative, a common structural motif in GPCR ligands.
General Synthetic Strategy
The synthesis involves the reaction of this compound with a mono-Boc-protected piperazine. The Boc-protecting group can be removed in a subsequent step to allow for further derivatization, or the resulting intermediate can be evaluated for biological activity directly.
Caption: Workflow for the synthesis of a GPCR modulator precursor.
Experimental Protocol: Synthesis of tert-butyl 4-((2-chlorothiophen-3-yl)methyl)piperazine-1-carboxylate
Materials and Equipment:
-
This compound
-
tert-Butyl piperazine-1-carboxylate
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve tert-butyl piperazine-1-carboxylate (1.86 g, 10.0 mmol, 1.0 equiv) in anhydrous acetonitrile (80 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (2.6 mL, 15.0 mmol, 1.5 equiv) to the solution.
-
Addition of Alkylating Agent: Add a solution of this compound (2.22 g, 10.5 mmol, 1.05 equiv) in anhydrous acetonitrile (20 mL) dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting materials using TLC (e.g., 30% EtOAc in hexanes).
-
Concentration: Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a 10-40% ethyl acetate in hexanes gradient) to afford the title compound as a pale yellow oil.
Data Presentation
Table 3: Reactant and Product Information
| Compound | Molecular Formula | MW ( g/mol ) | Molar Equiv. | Amount (mmol) | Mass (g) / Volume (mL) |
| tert-Butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | 1.0 | 10.0 | 1.86 g |
| This compound | C₅H₄BrClS | 211.51 | 1.05 | 10.5 | 2.22 g |
| N,N-Diisopropylethylamine | C₈H₁₉N | 129.24 | 1.5 | 15.0 | 2.6 mL |
| Product: tert-butyl 4-((2-chlorothiophen-3-yl)methyl)piperazine-1-carboxylate | C₁₄H₂₁ClN₂O₂S | 316.84 | - | - | (Theoretical Yield: 3.17 g) |
Table 4: Hypothetical GPCR Binding and Functional Assay Data
| Compound ID | Target GPCR | Binding Affinity (Kᵢ, nM) (NAM mode) | Functional Assay (EC₅₀ shift) | Notes |
| Precursor-01 | D₂ Receptor | 120 | 3.5-fold rightward shift | Moderate allosteric modulation. The 2-chlorothiophene group may interact with a hydrophobic sub-pocket in the allosteric site. |
| Precursor-01-NH | D₂ Receptor | 88 | 4.2-fold rightward shift | After Boc-deprotection, the free amine shows slightly improved activity, suggesting a potential interaction point or a vector for further derivatization to enhance potency. |
| Precursor-01-Aryl | D₂ Receptor | 25 | 12-fold rightward shift | Arylation of the free amine (from Precursor-01-NH) with a phenyl group leads to a significant increase in potency, indicating a larger hydrophobic pocket that can be exploited for improved binding. |
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its well-defined reactivity allows for its efficient incorporation into a variety of heterocyclic scaffolds relevant to drug discovery. The protocols and data presented here, while based on representative examples, illustrate the potential of this reagent in the synthesis of novel kinase inhibitors and GPCR modulators. Researchers can adapt these methodologies to their specific targets and scaffolds to accelerate the discovery of new therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
Synthesis of Thiophene-Based Polymers Utilizing 3-(Bromomethyl)-2-chlorothiophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of thiophene-based polymers, specifically focusing on the incorporation of a bromomethyl functional group. Due to the reactive nature of the bromomethyl moiety, a direct polymerization of 3-(bromomethyl)-2-chlorothiophene presents significant challenges. Therefore, a more robust and reliable two-step synthetic strategy is presented. This approach involves the initial synthesis of a stable precursor polymer, poly(3-methylthiophene), followed by a post-polymerization modification to introduce the desired bromomethyl functionality. This method allows for greater control over the polymerization process and the final polymer structure. Detailed experimental procedures for both the polymerization of 3-methylthiophene and the subsequent side-chain bromination are provided, along with characterization data and potential applications for the resulting functionalized polymer.
Introduction
Thiophene-based polymers are a class of conducting and semiconducting materials with wide-ranging applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The ability to introduce functional groups onto the thiophene ring allows for the fine-tuning of the polymer's electronic, optical, and physical properties. The bromomethyl group is a particularly valuable functionality as it serves as a versatile reactive site for further chemical modifications, enabling the attachment of various moieties such as fluorescent dyes, bioactive molecules, or cross-linking agents.
Direct polymerization of monomers containing reactive functional groups like the bromomethyl group can be problematic, often leading to side reactions, low molecular weight polymers, and poor processability. To circumvent these issues, this guide details a post-polymerization modification strategy. This involves the synthesis of a well-defined precursor polymer, poly(3-methylthiophene), which can then be selectively brominated at the methyl position to yield poly(3-(bromomethyl)thiophene).
Synthesis Strategy Overview
The synthesis is divided into two main stages:
-
Synthesis of Poly(3-methylthiophene) (P3MT): A precursor polymer is synthesized from the 3-methylthiophene monomer. Two common and effective methods for this polymerization are presented:
-
Chemical Oxidative Polymerization using Iron(III) Chloride (FeCl₃).
-
Grignard Metathesis (GRIM) Polymerization.
-
-
Post-Polymerization Bromination: The synthesized poly(3-methylthiophene) is then subjected to a bromination reaction to convert the methyl side chains to bromomethyl groups. This is typically achieved using N-bromosuccinimide (NBS) under conditions that favor benzylic bromination.
Caption: Overall two-step synthesis strategy.
Experimental Protocols
Part 1: Synthesis of Poly(3-methylthiophene) (P3MT)
Two alternative protocols for the synthesis of the precursor polymer are provided below.
Protocol 1A: Chemical Oxidative Polymerization with FeCl₃
This method is straightforward and widely used for the synthesis of polythiophenes.[1][2]
Materials:
-
3-Methylthiophene (monomer)
-
Anhydrous Iron(III) Chloride (FeCl₃) (oxidant)
-
Chloroform (CHCl₃), anhydrous
-
Methanol (for precipitation and washing)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methylthiophene (e.g., 0.1 M) in anhydrous chloroform.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ (e.g., 0.4 M) in anhydrous chloroform.
-
While stirring the monomer solution under a nitrogen atmosphere, add the FeCl₃ solution dropwise from the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The solution will turn dark and viscous, indicating polymer formation.
-
Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the precipitate and wash it thoroughly with methanol until the filtrate is colorless to remove any residual FeCl₃ and oligomers.
-
Dry the resulting poly(3-methylthiophene) powder under vacuum.
Protocol 1B: Grignard Metathesis (GRIM) Polymerization
This method often yields polymers with higher regioregularity and controlled molecular weights.[3]
Materials:
-
2-Bromo-3-methylthiophene (monomer precursor)
-
tert-Butylmagnesium chloride (Grignard reagent)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (for precipitation)
Procedure:
-
In a dry, nitrogen-flushed Schlenk flask, dissolve 2-bromo-3-methylthiophene in anhydrous THF.
-
Cool the solution to 0 °C and slowly add one equivalent of tert-butylmagnesium chloride solution.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the formation of the thienyl Grignard reagent.
-
In a separate flask, dissolve the Ni(dppp)Cl₂ catalyst in a small amount of anhydrous THF.
-
Add the catalyst solution to the Grignard reagent mixture. The polymerization will commence, indicated by a change in color and viscosity.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by pouring the mixture into methanol.
-
Filter the precipitated polymer, wash with methanol, and dry under vacuum.
Caption: Workflow for P3MT synthesis methods.
Part 2: Post-Polymerization Bromination of Poly(3-methylthiophene)
This protocol describes the selective bromination of the methyl group on the P3MT backbone.
Materials:
-
Poly(3-methylthiophene) (P3MT)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (radical initiator)
-
Hexane or Methanol (for precipitation)
Procedure:
-
Dissolve the synthesized P3MT in CCl₄ in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add N-bromosuccinimide (typically 1.1 equivalents per methyl group) and a catalytic amount of AIBN or BPO to the solution.
-
Heat the mixture to reflux and irradiate with a UV lamp (if using AIBN) or maintain the reflux temperature (if using BPO) for several hours. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the methyl proton signal and the appearance of the bromomethyl proton signal.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solution to remove succinimide.
-
Precipitate the polymer by adding the solution to a large volume of hexane or methanol.
-
Filter the polymer, wash it with the precipitating solvent, and dry it under vacuum to obtain poly(3-(bromomethyl)thiophene).
Caption: Workflow for post-polymerization bromination.
Data Presentation
The following tables summarize typical characterization data for the precursor and final polymers. The exact values will depend on the specific reaction conditions.
Table 1: Characterization of Poly(3-methylthiophene) (P3MT)
| Parameter | FeCl₃ Polymerization | GRIM Polymerization |
| Yield (%) | 60-90 | 70-95 |
| Molecular Weight (Mₙ, g/mol ) | 5,000 - 20,000 | 10,000 - 50,000 |
| Polydispersity Index (PDI) | 1.5 - 3.0 | 1.2 - 1.8 |
| ¹H NMR (CDCl₃, δ ppm) | ~2.3 (s, 3H, -CH₃), ~7.0 (s, 1H, ring-H) | ~2.3 (s, 3H, -CH₃), ~7.0 (s, 1H, ring-H) |
| UV-Vis (CHCl₃, λₘₐₓ nm) | 430 - 450 | 440 - 460 |
Table 2: Characterization of Poly(3-(bromomethyl)thiophene)
| Parameter | Expected Value/Observation |
| Yield (%) | 70-90 |
| ¹H NMR (CDCl₃, δ ppm) | ~4.6 (s, 2H, -CH₂Br), ~7.1 (s, 1H, ring-H) |
| FT-IR (cm⁻¹) | Appearance of C-Br stretch (~650-690) |
| Solubility | May differ from P3MT; testing in various organic solvents is recommended. |
Applications
The resulting poly(3-(bromomethyl)thiophene) is a versatile material for a variety of applications in research and development:
-
Drug Delivery: The bromomethyl group can be used to attach therapeutic agents to the polymer backbone, creating a targeted drug delivery system.
-
Biosensors: Biomolecules such as enzymes or antibodies can be immobilized on the polymer surface for the development of highly specific biosensors.
-
Organic Electronics: The functional handle allows for the modification of the polymer's electronic properties, for example, by attaching electron-donating or -withdrawing groups to tune the bandgap for applications in OFETs and OPVs.
-
Cross-linked Networks: The reactive sites can be used to form cross-linked polymer networks, enhancing the material's thermal and mechanical stability.
Safety Precautions
-
3-Methylthiophene and 2-bromo-3-methylthiophene are flammable and should be handled in a well-ventilated fume hood.
-
Anhydrous FeCl₃ is corrosive and moisture-sensitive.
-
Grignard reagents are highly reactive and pyrophoric; they must be handled under an inert atmosphere.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Carbon tetrachloride is a hazardous solvent and should be handled with appropriate personal protective equipment in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.
References
Application Notes and Protocols for the Functionalization of Thiophene Rings with 3-(Bromomethyl)-2-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and valuable electronic properties.[1][2] The functionalization of the thiophene ring is a key strategy in the development of novel therapeutic agents and functional materials. 3-(Bromomethyl)-2-chlorothiophene is a versatile bifunctional reagent that serves as an excellent building block for introducing the 2-chloro-3-thenyl moiety onto various nucleophilic substrates. Its utility stems from the presence of a reactive bromomethyl group, susceptible to nucleophilic substitution, and a chloro-substituted thiophene ring, which can be further modified through cross-coupling reactions.[3][4]
These application notes provide detailed protocols for the functionalization of various nucleophiles, including nitrogen, oxygen, sulfur, and carbon nucleophiles, with this compound. The presented methodologies are intended to guide researchers in the synthesis of a diverse array of functionalized thiophene derivatives for applications in drug discovery and materials science.
Chemical Properties and Safety Information
Chemical Structure:
Formula: C₅H₄BrClS Molecular Weight: 211.51 g/mol [5][6] Appearance: Liquid[7] CAS Number: 40032-81-3[4][5]
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application 1: N-Alkylation of Amines and Amides
The introduction of a thiophene moiety onto nitrogen-containing compounds is a common strategy in the development of pharmacologically active molecules. The bromomethyl group of this compound readily reacts with primary and secondary amines, as well as imides like phthalimide, to furnish the corresponding N-alkylated products.
Experimental Protocol: Synthesis of 2-((2-Chlorothiophen-3-yl)methyl)isoindoline-1,3-dione
This protocol describes the N-alkylation of phthalimide using a modified Gabriel synthesis.
Reaction Scheme:
Caption: N-Alkylation of Phthalimide.
Materials:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Petroleum ether
Procedure:
-
To a solution of potassium phthalimide (1.0 eq) in DMF, add this compound (1.0 eq).
-
Add a catalytic amount of a phase transfer catalyst, such as triethylbenzylammonium chloride.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Summary:
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Potassium Phthalimide | 2-((2-Chlorothiophen-3-yl)methyl)isoindoline-1,3-dione | DMF | - | 80 | 12 | ~85 |
| Aniline | N-((2-Chlorothiophen-3-yl)methyl)aniline | Methanol | K₂CO₃ | RT | 12-24 | 64-80 |
| 2-Methyl-3-nitroaniline | N-((2-Chlorothiophen-3-yl)methyl)-2-methyl-3-nitroaniline | Ethanol | - | Reflux | 5 | ~78 |
Application 2: O-Alkylation of Phenols and Alcohols
The synthesis of aryl and alkyl ethers containing the thiophene scaffold is of interest for various applications, including the development of new liquid crystals and biologically active compounds. Phenols and alcohols can be readily O-alkylated with this compound in the presence of a suitable base.
Experimental Protocol: Synthesis of 3-(Phenoxymethyl)-2-chlorothiophene
Reaction Scheme:
Caption: O-Alkylation of Phenol.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary:
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Phenol | 3-(Phenoxymethyl)-2-chlorothiophene | Acetone | K₂CO₃ | Reflux | 8 | 60-99 |
| Sodium Ethoxide | 3-(Ethoxymethyl)-2-chlorothiophene | Ethanol | - | Reflux | 4-6 | High |
Application 3: S-Alkylation of Thiols
Thioethers are important functionalities in many pharmaceutical and agrochemical compounds. The reaction of this compound with thiols provides a straightforward route to 3-(arylthiomethyl)- or 3-(alkylthiomethyl)-2-chlorothiophenes.
Experimental Protocol: Synthesis of 2-Chloro-3-((phenylthio)methyl)thiophene
Reaction Scheme:
Caption: S-Alkylation of Thiophenol.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane
-
Water
Procedure:
-
Dissolve thiophenol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.0 eq) in water to the ethanolic solution of thiophenol and stir for 15 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Data Summary:
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Thiophenol | 2-Chloro-3-((phenylthio)methyl)thiophene | Ethanol | NaOH | RT | 2 | High |
Application 4: C-Alkylation of Enolates
The formation of carbon-carbon bonds is fundamental in organic synthesis. This compound can be used to alkylate soft carbon nucleophiles such as enolates derived from malonic esters, providing a route to thiophene-containing carboxylic acid derivatives.
Experimental Protocol: Synthesis of Diethyl 2-((2-chlorothiophen-3-yl)methyl)malonate
This protocol is based on the well-established malonic ester synthesis.[8][9][10]
Reaction Scheme:
Caption: C-Alkylation of Diethyl Malonate.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol
-
Diethyl ether
-
Aqueous HCl (1 M)
-
Water
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.0 eq) to ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Summary:
| Nucleophile (Precursor) | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Diethyl Malonate | Diethyl 2-((2-chlorothiophen-3-yl)methyl)malonate | Ethanol | NaOEt | Reflux | 12 | 70-80 |
Workflow for Functionalization Reactions
The general workflow for the functionalization of thiophene rings using this compound is outlined below.
Caption: General Experimental Workflow.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the 2-chloro-3-thenyl moiety into a wide range of organic molecules. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel thiophene derivatives for various applications in drug discovery and materials science. The straightforward nature of these substitution reactions, coupled with the potential for further functionalization of the thiophene ring, makes this compound an invaluable tool in the synthetic chemist's arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-(Chloromethyl)thiophene synthesis - chemicalbook [chemicalbook.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. This compound | C5H4BrClS | CID 10932747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Preparation of 3-(Aminomethyl)-2-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3-(aminomethyl)-2-chlorothiophene from 3-(bromomethyl)-2-chlorothiophene. Two reliable and widely accepted synthetic routes are presented: the Gabriel Synthesis and the Azide Reduction Pathway. These methods are designed to offer high yields and purity, which are critical in research and drug development.
Method 1: Gabriel Synthesis
The Gabriel synthesis is a robust method for converting primary alkyl halides to primary amines without the formation of over-alkylation byproducts.[1][2][3] The process involves the N-alkylation of potassium phthalimide with the alkyl halide, followed by the liberation of the primary amine using hydrazine.[4][5]
Reaction Pathway
Caption: Gabriel Synthesis Workflow for 3-(aminomethyl)-2-chlorothiophene.
Experimental Protocol
Step 1: N-Alkylation of Potassium Phthalimide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The resulting precipitate, N-(2-chloro-3-thenyl)phthalimide, is collected by vacuum filtration, washed with water, and dried.
Step 2: Hydrazinolysis
-
Reaction Setup: Suspend the dried N-(2-chloro-3-thenyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (1.5 eq) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.[1]
-
Work-up and Purification: Cool the reaction mixture to room temperature and acidify with aqueous HCl to dissolve the desired amine. Filter off the phthalhydrazide precipitate. Basify the filtrate with a suitable base (e.g., NaOH) to a pH > 10 and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(aminomethyl)-2-chlorothiophene.
Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Potassium Phthalimide, Hydrazine |
| Solvents | DMF, Ethanol |
| Typical Yield | 75-90% (overall) |
| Purity | >95% (after purification) |
| Analytical Methods | TLC, NMR, Mass Spectrometry |
Method 2: Azide Reduction Pathway
This two-step method involves the initial conversion of the alkyl bromide to an alkyl azide using sodium azide, followed by the reduction of the azide to the primary amine. This pathway is an effective alternative to the Gabriel synthesis.
Reaction Pathway
Caption: Azide Reduction Pathway for 3-(aminomethyl)-2-chlorothiophene.
Experimental Protocol
Step 1: Synthesis of 3-(azidomethyl)-2-chlorothiophene
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Reagent Addition: Add sodium azide (1.2 eq) to the solution in portions.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, remove the acetone under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 3-(azidomethyl)-2-chlorothiophene. This intermediate can often be used in the next step without further purification.
Step 2: Reduction of 3-(azidomethyl)-2-chlorothiophene
Two common reduction methods are provided below.
Option A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve the crude 3-(azidomethyl)-2-chlorothiophene (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting solids and wash them with THF or ethyl acetate. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(aminomethyl)-2-chlorothiophene.
Option B: Catalytic Hydrogenation
-
Reaction Setup: Dissolve the crude 3-(azidomethyl)-2-chlorothiophene (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd-C, ~5-10 mol%).
-
Reaction Conditions: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC or the cessation of hydrogen uptake).
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the desired product, 3-(aminomethyl)-2-chlorothiophene.
Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Sodium Azide, LiAlH₄ or H₂/Pd-C |
| Solvents | Acetone/Water, THF or Ethanol/Methanol |
| Typical Yield | 70-85% (overall) |
| Purity | >95% (after purification) |
| Analytical Methods | TLC, NMR, IR (disappearance of azide peak), Mass Spec |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken. Reactions involving azides and lithium aluminum hydride require special care due to their potential hazards.
References
The Role of 3-(Bromomethyl)-2-chlorothiophene in the Synthesis of Antifungal Agents: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-2-chlorothiophene is a pivotal heterocyclic building block in the synthesis of a variety of pharmacologically active compounds, most notably in the development of potent antifungal agents. Its unique structural features, including a reactive bromomethyl group and a chlorinated thiophene core, make it an ideal starting material for the construction of complex molecules that exhibit significant efficacy against a broad spectrum of fungal pathogens. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the synthesis of prominent antifungal drugs, with a focus on azole antifungals such as Tioconazole.
Application Notes
The primary application of this compound in antifungal synthesis lies in its utility as a key intermediate for introducing the 2-chloro-3-thienylmethyl moiety into a target molecule. This structural motif is a crucial pharmacophore in several marketed antifungal drugs. The synthesis of these drugs often involves the O-alkylation of a hydroxyl-containing core with this compound or its chloro-analogue, 2-chloro-3-(chloromethyl)thiophene. The resulting thienylmethyl ether derivatives have demonstrated potent inhibition of fungal growth by interfering with essential cellular processes.
A prominent example is the synthesis of Tioconazole, an imidazole derivative widely used for the topical treatment of fungal infections. In this synthesis, this compound (or its chloro-analogue) is reacted with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol to form the final drug substance[1][2]. The thiophene ring in these compounds is believed to enhance the antifungal activity and improve the pharmacokinetic properties of the drug.
Data Presentation: Antifungal Activity
The antifungal agents synthesized using this compound derivatives exhibit potent activity against a wide range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Tioconazole and the related benzothiophene-derived antifungal, Sertaconazole, against various fungal species. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
Table 1: Antifungal Activity of Tioconazole against Various Fungal Species
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.21 |
| Candida spp. | 0.17 - 0.21 |
| Torulopsis glabrata | 0.09 |
| Cryptococcus neoformans | Data not available |
| Aspergillus spp. | Data not available |
| Trichophyton spp. | Data not available |
| Microsporum spp. | Data not available |
Data sourced from multiple in vitro studies. MIC values can vary based on the specific strain and testing methodology.
Table 2: Antifungal Activity of Sertaconazole against Various Fungal Species
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | ≤0.1 - 4 |
| Candida spp. | ≤0.1 - 4 |
| Dermatophytes | 0.06 - 1 |
| Cryptococcus spp. | Data not available |
Data sourced from multiple in vitro studies. Sertaconazole has shown efficacy against dermatophyte isolates with reduced susceptibility to other azoles[3][4].
Experimental Protocols
Synthesis of Tioconazole from 2-Chloro-3-(chloromethyl)thiophene
This protocol describes the synthesis of Tioconazole via the O-alkylation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 2-chloro-3-(chloromethyl)thiophene, a close analogue and common synthetic equivalent of this compound[1][2][5].
Materials:
-
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
-
2-chloro-3-(chloromethyl)thiophene
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) flakes
-
PEG600 (Polyethylene glycol 600)
-
Toluene
-
Water
-
Nitric acid (for salt formation, if desired)
Procedure:
-
Preparation of the reaction mixture: In a reaction vessel, add DMF, imidazole, and sodium hydroxide flakes. Mix thoroughly.
-
Heating and cooling: Slowly heat the mixture to 110-115 °C and maintain this temperature for 1 hour. Then, cool the mixture to 50-55 °C.
-
Addition of the ethanol intermediate: Prepare a DMF solution of 2-chloro-1-(2,4'-dichlorophenyl)-ethyl alcohol and add it dropwise to the reaction mixture while maintaining the temperature between 50-55 °C. After the addition is complete, maintain the temperature for 1 hour.
-
Second heating step: Heat the mixture to 110-115 °C and maintain for 4 hours.
-
Addition of the thiophene intermediate: Add sodium hydroxide flakes to the reaction mixture. Prepare a solution of 2-chloro-3-chloromethyl thiophene in DMF and add it dropwise, maintaining the temperature between 50-55 °C. After the addition, maintain the temperature for 1 hour.
-
Final reaction: Heat the mixture to 110-115 °C and allow the reaction to proceed for 3 hours.
-
Work-up and isolation: After the reaction is complete, add water and cool the mixture to room temperature. The crude Tioconazole product can be obtained by centrifugal filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as toluene to yield the final, dry product.
Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method based on CLSI M27-A3)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast species[6][7][8][9][10].
Materials:
-
Antifungal agent (e.g., Tioconazole)
-
Yeast isolate (e.g., Candida albicans)
-
RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile water or saline
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the antifungal agent in RPMI 1640 medium in the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared yeast inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.
-
Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., approximately 50% or 90% reduction in turbidity) compared to the growth control well. The reading can be done visually or using a spectrophotometer.
-
Mandatory Visualizations
Caption: Synthetic pathway for Tioconazole.
Caption: General experimental workflow.
Caption: Mechanism of action of thiophene-based azole antifungals.
References
- 1. nbinno.com [nbinno.com]
- 2. CN101519403B - A kind of method of synthesizing tioconazole - Google Patents [patents.google.com]
- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104860934A - Synthesis method of tioconazole - Google Patents [patents.google.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Bromomethyl)-2-chlorothiophene by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and protocols for the purification of 3-(bromomethyl)-2-chlorothiophene using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most common stationary phase for the purification of organic compounds. However, this compound may be sensitive to the acidic nature of silica gel, potentially leading to degradation. It is highly recommended to use deactivated silica gel or consider alternative stationary phases such as neutral alumina or Florisil if compound instability is observed.
Q2: How can I deactivate silica gel?
A2: Silica gel can be deactivated by treatment with a base. A common method is to flush the packed column with a solvent system containing 1-3% triethylamine. After flushing with one to two column volumes of the basic solvent mixture, the column should be equilibrated with the desired mobile phase before loading the sample.
Q3: What mobile phase (eluent) should I use?
A3: A non-polar solvent system is generally suitable for the elution of this compound. A good starting point is a mixture of hexanes (or heptane) and a slightly more polar solvent like ethyl acetate or dichloromethane. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the target compound.
Q4: How can I visualize the compound on a TLC plate?
A4: this compound is a UV-active compound due to the thiophene ring. Therefore, the primary method for visualization is using a UV lamp at 254 nm, where the compound will appear as a dark spot on a fluorescent green background. For further visualization, a potassium permanganate (KMnO4) stain can be used, which is a good general stain for many organic compounds.
Q5: Is this compound stable during chromatography?
A5: Halogenated thiophenes, particularly those with a bromomethyl group, can be unstable, especially in the presence of acid or upon heating. The acidity of standard silica gel can promote decomposition or polymerization. Using deactivated silica gel and avoiding excessive heat during solvent evaporation are crucial steps to ensure the stability of the compound during purification.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The compound does not move from the baseline on the TLC plate. | The mobile phase is not polar enough. | Increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase. |
| The compound runs with the solvent front (Rf value is too high). | The mobile phase is too polar. | Increase the proportion of the non-polar solvent (e.g., hexanes) in the mobile phase. |
| Streaking or tailing of the spot on the TLC plate. | The compound is interacting too strongly with the stationary phase, possibly due to its acidic nature. | Add a small amount of a slightly more polar solvent or a modifier like triethylamine to the mobile phase. Consider using deactivated silica gel or an alternative stationary phase. |
| Multiple spots are observed on the TLC after purification, indicating the compound is not pure. | The chosen mobile phase did not provide adequate separation. | Optimize the mobile phase by testing different solvent ratios or different solvent systems to maximize the separation between the desired compound and impurities. A gradient elution may be necessary. |
| Low or no recovery of the compound from the column. | The compound may have decomposed on the silica gel. | Use deactivated silica gel or an alternative stationary phase like neutral alumina. Perform a 2D TLC to check for on-plate degradation. |
| The compound is too dilute to be detected in the collected fractions. | Concentrate the fractions where the compound is expected to elute and re-analyze by TLC. | |
| The column runs very slowly. | The silica gel is packed too tightly, or fine particles are clogging the column. | Ensure proper packing of the column. Using a slightly coarser grade of silica gel can also help. |
Data Presentation
Table 1: Representative TLC Data for Halogenated Thiophenes
| Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value | Observations |
| 95:5 | 0.4 - 0.6 | Good for initial screening, may be too high for optimal column separation. |
| 90:10 | 0.2 - 0.4 | Often a good starting point for column chromatography. |
| 80:20 | 0.1 - 0.2 | May be too low, leading to long elution times. |
Note: These are representative values for compounds of similar polarity. The exact Rf will depend on the specific impurities and experimental conditions.
Table 2: Recommended Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Deactivated Silica Gel (230-400 mesh) or Neutral Alumina |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., starting from 98:2 to 90:10) |
| Column Loading | Dry loading is recommended to improve resolution. |
| Detection | TLC with UV (254 nm) visualization and/or KMnO4 stain. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Pack the column with the slurry.
-
Prepare a solution of the initial mobile phase containing 2% triethylamine.
-
Pass two column volumes of this basic mobile phase through the packed silica gel.
-
Equilibrate the column by passing three to four column volumes of the initial mobile phase (without triethylamine) until the eluent is neutral.
Protocol 2: Column Chromatography Purification
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and concentrate under reduced pressure until a free-flowing powder is obtained.
-
-
Column Packing and Loading:
-
Pack a column with deactivated silica gel using a non-polar solvent like hexane.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the compound.
-
Collect fractions and monitor by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot each fraction on a TLC plate and visualize under UV light.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure, avoiding excessive heat, to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
preventing decomposition of 3-(bromomethyl)-2-chlorothiophene during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-(bromomethyl)-2-chlorothiophene during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of this compound?
A1: this compound is a reactive compound susceptible to degradation under several conditions. The primary factors leading to its decomposition are:
-
Heat: Thermal decomposition can occur, especially at elevated temperatures, leading to the release of irritating and hazardous vapors.
-
Light: The compound is light-sensitive. Photodegradation can occur, likely through radical pathways.
-
Air and Moisture: It is recommended to handle and store the compound under an inert atmosphere, suggesting sensitivity to oxygen and moisture, which can lead to hydrolysis and oxidation.
-
Strong Bases and Nucleophiles: The highly reactive bromomethyl group is prone to substitution and elimination reactions, which can be accelerated by strong bases and nucleophiles, leading to side products.
-
Lewis Acids: While often used as catalysts, Lewis acids can also promote decomposition or polymerization of reactive thiophene derivatives.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of this compound, adhere to the following storage guidelines:
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Keep under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis.
-
Light: Protect from light by storing in an amber or opaque container.
-
Purity: Ensure the compound is free from acidic impurities, which can catalyze decomposition. If necessary, purify by distillation under reduced pressure or column chromatography on silica gel, though care must be taken to avoid prolonged exposure to the stationary phase.
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal decomposition. |
| Atmosphere | Inert (Argon, Nitrogen) | Prevents oxidation and hydrolysis. |
| Light | Amber/Opaque Container | Prevents photodegradation. |
| Purity | Free of acidic impurities | Acids can catalyze decomposition. |
Troubleshooting Guide
Problem 1: My reaction involving this compound is turning dark, and I'm observing multiple spots on my TLC analysis, indicating decomposition.
Possible Causes and Solutions:
-
Cause A: Reaction temperature is too high.
-
Solution: Lower the reaction temperature. Many nucleophilic substitution reactions with benzylic-type bromides can proceed at room temperature or even lower. If heating is necessary, apply it gradually and maintain the minimum temperature required for the reaction to proceed at a reasonable rate.
-
-
Cause B: Presence of oxygen or moisture.
-
Solution: Ensure your reaction is set up under a strictly inert atmosphere. Use dry solvents and glassware. Degas solvents before use by sparging with an inert gas or by the freeze-pump-thaw method.
-
-
Cause C: Radical-mediated decomposition.
-
Solution: The bromomethyl group is susceptible to radical formation, especially under light or with radical initiators.
-
Conduct the reaction in the dark or by wrapping the reaction vessel in aluminum foil.
-
Consider adding a radical inhibitor, such as a small amount of butylated hydroxytoluene (BHT) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), if compatible with your reaction chemistry.
-
-
-
Cause D: Incompatible base or nucleophile.
-
Solution: Strong, sterically hindered bases may favor elimination over substitution. If a base is required, consider using a milder, non-nucleophilic base like potassium carbonate or cesium carbonate. When using a nucleophile, add it slowly to the reaction mixture to avoid localized high concentrations.
-
Problem 2: I am attempting a Williamson ether synthesis with this compound and an alcohol, but I am getting low yields and significant byproducts.
Possible Causes and Solutions:
-
Cause A: The base is too strong or is promoting side reactions.
-
Solution: Instead of strong bases like sodium hydride (NaH), which can be aggressive, try using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF. These bases are generally sufficient to deprotonate alcohols for the Williamson synthesis without causing significant decomposition of the electrophile.
-
-
Cause B: The reaction temperature is too high, leading to elimination or other decomposition pathways.
-
Solution: Williamson ether syntheses with reactive electrophiles can often be run at or slightly above room temperature. Monitor the reaction by TLC to find the optimal temperature that allows for product formation without significant degradation.
-
Experimental Protocol: General Procedure for Nucleophilic Substitution with Minimized Decomposition
This protocol provides a general framework for reacting this compound with a nucleophile while minimizing decomposition.
-
Preparation:
-
Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas (argon or nitrogen).
-
Use anhydrous solvents. If necessary, dry solvents using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina).
-
Degas the solvent by sparging with an inert gas for 15-30 minutes.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the nucleophile and the anhydrous solvent.
-
If a base is required, add it at this stage.
-
Cool the mixture to 0°C in an ice bath.
-
-
Addition of Electrophile:
-
Dissolve this compound (1.0 equivalent) in a small amount of the anhydrous solvent in a separate flame-dried flask under an inert atmosphere.
-
Add the solution of this compound dropwise to the cooled, stirring solution of the nucleophile over a period of 15-30 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C or let it warm slowly to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., GC-MS, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (if a strong base was used) or water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
-
Purification:
-
Purify the crude product promptly by flash column chromatography on silica gel or by recrystallization to minimize decomposition on standing.
-
Visualizations
Technical Support Center: Optimizing Coupling Reactions with 3-(Bromomethyl)-2-chlorothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(bromomethyl)-2-chlorothiophene in palladium-catalyzed cross-coupling reactions. The unique bifunctional nature of this substrate, possessing both a reactive benzylic bromide and a more inert vinyl chloride, presents specific challenges and opportunities for selective chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The C-Br bond of the bromomethyl group is significantly more reactive than the C-Cl bond on the thiophene ring. This is due to the lower bond dissociation energy of the C(sp³)-Br bond compared to the C(sp²)-Cl bond. Consequently, under standard cross-coupling conditions, selective reaction at the bromomethyl position is generally favored.
Q2: How can I achieve selective coupling at the 2-chloro position?
A2: Achieving selective coupling at the 2-chloro position while preserving the bromomethyl group is challenging due to the higher reactivity of the C-Br bond. However, it may be possible through a two-step process:
-
First, protect the bromomethyl group or convert it to a less reactive functional group.
-
Then, employ more forcing reaction conditions (e.g., higher temperatures, specialized catalysts, and ligands known for activating aryl chlorides) to effect coupling at the 2-position.
Q3: What are the most common side reactions observed when working with this compound?
A3: Common side reactions include:
-
Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling) or the thiophene substrate.
-
Protodehalogenation: Replacement of the bromine or chlorine atom with a hydrogen atom.
-
Decomposition of the starting material: The bromomethyl group can be susceptible to nucleophilic attack by the base or other nucleophiles in the reaction mixture, leading to decomposition.
-
Catalyst deactivation: The sulfur atom in the thiophene ring can potentially coordinate to the palladium catalyst, leading to deactivation, a phenomenon known as catalyst poisoning.[1][2]
Q4: Can I perform a sequential, one-pot, two-fold coupling on this molecule?
A4: Yes, a sequential one-pot reaction is feasible and can be an efficient strategy. This would typically involve:
-
Performing the first coupling at the more reactive bromomethyl position under milder conditions.
-
Introducing a second set of reagents (e.g., a different boronic acid and potentially a more robust catalyst/ligand system) and increasing the reaction temperature to induce the second coupling at the 2-chloro position. Careful optimization of catalysts, ligands, and reaction conditions is crucial for success.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Cause | Recommended Action |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable. For benzylic bromides, Pd(PPh₃)₄ or PdCl₂(dppf) can be effective. |
| Inappropriate Base | The choice of base is critical. For couplings at the benzylic position, milder bases like K₂CO₃ or Cs₂CO₃ are often preferred to minimize decomposition. For the less reactive C-Cl bond, a stronger base like K₃PO₄ may be necessary. |
| Solvent Issues | Ensure anhydrous solvents are used, as water can lead to protodeboronation of the boronic acid. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous base solution is common. |
| Low Reaction Temperature | While coupling at the bromomethyl position can often be achieved at moderate temperatures (60-80 °C), activating the C-Cl bond will likely require higher temperatures ( >100 °C). |
| Boronic Acid Decomposition | Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure the boronic acid is of high purity. |
| Catalyst Poisoning | The thiophene sulfur can inhibit the catalyst.[1][2] Using bulky, electron-rich phosphine ligands can sometimes mitigate this effect. |
Issue 2: Lack of Regioselectivity (Reaction at both Halogen Sites)
Possible Causes & Solutions
| Cause | Recommended Action |
| Reaction Conditions Too Harsh | For selective coupling at the bromomethyl position, use milder conditions (lower temperature, less active catalyst/ligand). |
| Incorrect Ligand Choice | The ligand can significantly influence regioselectivity. For selective C-Br activation, standard phosphine ligands like PPh₃ may suffice. To target the C-Cl bond after the first coupling, more electron-rich and bulky ligands (e.g., Buchwald-type biaryl phosphines) are often required. |
| Prolonged Reaction Time | Monitor the reaction by TLC or GC-MS. Stop the reaction once the desired mono-coupled product is formed to prevent further reaction at the second site. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Bromomethyl Position
This protocol is designed for the selective coupling of an arylboronic acid with the bromomethyl group of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (v/v) to achieve a substrate concentration of 0.1 M.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Yield: 65-85% (depending on the boronic acid used).
Protocol 2: Sonogashira Coupling at the 2-Chloro Position (Hypothetical - requires prior modification of the bromomethyl group)
This protocol outlines a potential procedure for Sonogashira coupling at the 2-chloro position, assuming the bromomethyl group has been previously reacted or protected.
Materials:
-
2-chloro-3-(substituted-methyl)thiophene (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Toluene/DMF co-solvent
Procedure:
-
To a flame-dried Schlenk flask, add the 2-chloro-3-(substituted-methyl)thiophene derivative, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (e.g., a 3:1 mixture of toluene and Et₃N) followed by the terminal alkyne.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and wash with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Expected Yield: 50-70%.
Visualized Workflows and Troubleshooting
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) [pubs.rsc.org]
troubleshooting low yields in the synthesis of 3-(bromomethyl)-2-chlorothiophene derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the synthesis of 3-(bromomethyl)-2-chlorothiophene and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the synthesis of this compound is significantly lower than expected. What are the primary causes?
Low yields in this synthesis are typically traced back to one or more of the following factors:
-
Competing Side Reactions: The most common side reaction is electrophilic aromatic substitution on the thiophene ring, competing with the desired free-radical bromination of the methyl group.[1]
-
Product Instability: The target compound, a thenyl bromide, can be unstable and prone to decomposition, especially in the presence of acid. Some similar compounds have been reported to decompose vigorously.[1]
-
Suboptimal Reaction Conditions: Failure to maintain conditions that favor the radical pathway, such as insufficient heat or lack of a proper radical initiator, can drastically reduce the yield of the desired product.[1]
-
Impure Reagents: The quality of the brominating agent, particularly N-Bromosuccinimide (NBS), is crucial. Old or decomposed NBS can be less effective.[1]
Q2: I'm observing a significant amount of a byproduct that I suspect is from bromination on the thiophene ring. How can I improve selectivity for the methyl group?
Improving selectivity is critical and can be achieved by ensuring the reaction proceeds via a free-radical mechanism rather than an ionic one. Key strategies include:
-
Use a Radical Initiator: The presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN) is essential to initiate the radical chain reaction.
-
Maintain Vigorous Reflux: The reaction must be kept at a vigorous reflux.[1] Higher temperatures favor the desired radical pathway for benzylic/allylic bromination, while lower temperatures can promote ionic pathways that lead to undesired ring bromination.
-
Use N-Bromosuccinimide (NBS): NBS is the preferred reagent as it provides a low, steady concentration of bromine, which favors the radical mechanism.[2][3] Using elemental bromine (Br₂) can increase the likelihood of electrophilic aromatic substitution.
-
Choose an Appropriate Solvent: Non-polar solvents like carbon tetrachloride or benzene are traditionally used for these reactions.
Q3: My initial reaction appears successful, but I lose a substantial amount of product during workup and purification. What are the best practices for isolation?
The product is a potent lachrymator and can be unstable, requiring careful handling.[1]
-
Immediate Workup: Do not let the crude reaction mixture sit for extended periods. Once the reaction is complete, cool it down and proceed with the workup immediately.[1]
-
Neutralize Acid: Wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any acidic byproducts (like HBr) that can catalyze decomposition.
-
Stabilize the Product: For storage, even short-term, adding a stabilizer like calcium carbonate can inhibit acid-catalyzed decomposition.[1]
-
Purification Under Vacuum: Purify the product via fractional distillation under high vacuum. This keeps the temperature low, minimizing thermal decomposition. Caution: This distillation should be performed behind a safety shield due to the potential for decomposition of thenyl bromides.[1]
Q4: Could the quality of my N-Bromosuccinimide (NBS) be the source of my low yield?
Absolutely. The effectiveness of NBS is highly dependent on its purity.
-
Purity Check: NBS should be a white, crystalline solid. If it has a yellow or orange tint, it may have decomposed, liberating free bromine, which can lead to undesired side reactions.
-
Recrystallization: For best results, use freshly recrystallized NBS. A common procedure involves recrystallizing from hot water.
-
Proper Storage: Store NBS in a cool, dark, and dry place to prevent decomposition.
Data Presentation
Table 1: Comparison of Reaction Conditions for Bromination of Thiophene Derivatives
| Substrate | Brominating Agent | Initiator | Solvent | Temperature | Yield | Reference |
| 3-Methylthiophene | N-Bromosuccinimide | Benzoyl Peroxide | Benzene | Vigorous Reflux | 71-79% | [1] |
| 2-Methylbenzo[b]thiophene | N-Bromosuccinimide | Not specified | Acetonitrile | Room Temp | 99% | [4] |
| Thiophene | N-Bromosuccinimide | Not specified | Not specified | Not specified | 91% (for 2,5-dibromothiophene) | [5] |
Experimental Protocols
Detailed Protocol: Synthesis of this compound via Radical Bromination
This protocol is adapted from a reliable procedure for the synthesis of 3-thenyl bromide and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1]
Materials:
-
3-methyl-2-chlorothiophene
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Benzoyl Peroxide (or AIBN), handled with care
-
Dry, non-polar solvent (e.g., carbon tetrachloride or benzene)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Calcium carbonate (for storage)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask of sufficient size to control potential foaming, add a solution of 3-methyl-2-chlorothiophene (1.0 eq.) and benzoyl peroxide (0.02 eq.) in the dry solvent.[1] Equip the flask with a magnetic stirrer, a reflux condenser, and a powder addition funnel.
-
Initiation: Bring the solution to a vigorous reflux with stirring.
-
NBS Addition: Add NBS (1.0 eq.) portion-wise through the powder funnel. Add the powder as rapidly as the foaming allows.[1] Use a glass rod to gently push any powder remaining in the funnel into the flask.
-
Reaction Completion: After the final addition of NBS, maintain vigorous reflux for an additional 30-60 minutes, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Cool the flask first in a water bath, then in an ice bath.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold solvent.
-
Immediately transfer the filtrate to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of calcium carbonate to the filtrate.[1]
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Caution: Perform the next step behind a safety shield.[1]
-
Purify the residue by distillation under high vacuum (e.g., ~1 mm Hg) to yield the colorless product.
-
-
Storage: Store the purified this compound over a small amount of calcium carbonate in a refrigerator.[1]
Visualizations
Caption: Troubleshooting workflow for low product yields.
Caption: Desired vs. undesired reaction pathways.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions Involving 3-(Bromomethyl)-2-chlorothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(bromomethyl)-2-chlorothiophene. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working with this compound?
A1: this compound is a hazardous chemical and requires strict safety protocols. It is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure an eyewash station and safety shower are readily accessible.
Q2: What are the typical storage conditions for this compound?
A2: This compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[2] A refrigerator set between 2-8°C is a suitable storage location. The container should be tightly sealed to prevent exposure to moisture and air.
Q3: What are the most common types of reactions performed with this compound?
A3: Due to the reactive bromomethyl group, this compound is primarily used as an electrophile in nucleophilic substitution (SN2) reactions. Common nucleophiles include amines, thiols, alcohols, and carbanions. These reactions are fundamental in synthesizing a wide variety of substituted 2-chlorothiophene derivatives, which are valuable intermediates in pharmaceutical and agrochemical research.
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting material, product, and any potential byproducts. The spots can be visualized under UV light.
Troubleshooting Guides
Issue 1: Emulsion Formation During Aqueous Workup
Q: I am observing a persistent emulsion at the interface of the organic and aqueous layers during extraction. How can I resolve this?
A: Emulsion formation is a common issue, particularly when dealing with complex reaction mixtures. Here are several strategies to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break up the emulsion.
-
Filtration through Celite®: Filter the entire mixture through a pad of Celite® or diatomaceous earth. This can help to break up the microscopic droplets that form the emulsion.
-
Solvent Evaporation: If the reaction solvent is relatively volatile (e.g., THF, acetone), it can be removed under reduced pressure before the aqueous workup. The residue can then be redissolved in a less polar extraction solvent.[3][4]
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.
Issue 2: Product Degradation During Workup
Q: I suspect my product is decomposing during the workup. What are the likely causes and how can I prevent this?
A: this compound and its derivatives can be sensitive to certain conditions. Here are potential causes and solutions:
-
Hydrolysis: The bromomethyl group can be susceptible to hydrolysis, especially under basic or strongly acidic conditions, to form the corresponding alcohol. It is advisable to perform aqueous washes with neutral or mildly acidic/basic solutions (e.g., saturated sodium bicarbonate, dilute HCl) and to minimize the contact time.
-
Temperature: Avoid excessive heat during solvent evaporation. Use a rotary evaporator with a water bath at a moderate temperature.
-
Light Sensitivity: Some thiophene derivatives can be light-sensitive. It is good practice to protect the reaction and workup setup from direct light by covering it with aluminum foil.
Issue 3: Difficulty in Removing Byproducts
Q: I am having trouble separating my desired product from unreacted starting material and other byproducts. What purification strategies are most effective?
A: Purification of thiophene derivatives often requires chromatographic techniques.
-
Column Chromatography: Flash column chromatography is a highly effective method for purifying products from reactions with this compound. The choice of eluent is critical and should be determined by preliminary TLC analysis. A gradient of ethyl acetate in hexane is a common starting point for many 2-chloro-3-substituted thiophenes.[5][6]
-
Recrystallization: If the product is a solid, recrystallization can be an excellent method for achieving high purity. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common recrystallization solvents for thiophene derivatives include ethanol, methanol, hexane, and toluene.[7]
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction and Workup
This protocol provides a general methodology for the reaction of this compound with a generic nucleophile (Nu-H) and the subsequent workup procedure.
Reaction:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (Nu-H, 1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
Workup:
-
Quenching: Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane.[7] Repeat the extraction two to three times to maximize the recovery of the product.
-
Washing: Wash the combined organic layers sequentially with:
-
Water (to remove water-soluble byproducts and salts).
-
Saturated aqueous sodium bicarbonate solution (to neutralize any acidic components).
-
Brine (to facilitate the separation of the layers and remove residual water).
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 211.51 g/mol | [1][2] |
| Boiling Point | 225.06 °C | [2] |
| Density | 1.757 g/mL | [2] |
| Appearance | Liquid | N/A |
| Purity | >97% | [8] |
Table 2: Recommended Solvents for Workup and Purification
| Process | Recommended Solvents | Notes |
| Extraction | Ethyl acetate, Dichloromethane, Diethyl ether | Choose a solvent in which the product is highly soluble and which is immiscible with water. |
| Column Chromatography | Hexane/Ethyl acetate, Heptane/Ethyl acetate, Dichloromethane/Methanol | The polarity of the eluent should be adjusted based on the polarity of the product, as determined by TLC. For more polar compounds, a small percentage of methanol in dichloromethane can be effective.[5][6] |
| Recrystallization | Ethanol, Methanol, Toluene, Hexane, Dioxane | The choice of solvent depends on the solubility of the specific product. Trial and error on a small scale is often necessary to find the optimal solvent or solvent mixture.[7][9] |
Visualizations
Caption: General experimental workflow for the workup and purification of reactions involving this compound.
Caption: Troubleshooting guide for resolving emulsion formation during the aqueous workup of this compound reactions.
References
- 1. This compound | C5H4BrClS | CID 10932747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Workup [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. iajps.com [iajps.com]
- 7. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. s55964b120adeb6c5.jimcontent.com [s55964b120adeb6c5.jimcontent.com]
Validation & Comparative
Comparative Reactivity Analysis: 3-(Bromomethyl)-2-chlorothiophene vs. 3-(Chloromethyl)-2-chlorothiophene in Nucleophilic Substitution Reactions
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals on the reactivity of 3-(bromomethyl)-2-chlorothiophene and 3-(chloromethyl)-2-chlorothiophene. This guide provides a theoretical framework, experimental data from selected nucleophilic substitution reactions, and detailed experimental protocols to inform the selection of these key synthetic intermediates.
In the realm of medicinal chemistry and organic synthesis, halomethylthiophenes serve as crucial building blocks for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. The reactivity of these intermediates is paramount to the efficiency of synthetic routes. This guide presents a comparative analysis of the reactivity of two closely related thiophene derivatives: this compound and 3-(chloromethyl)-2-chlorothiophene, with a focus on their susceptibility to nucleophilic attack.
Theoretical Background: The Role of the Leaving Group
The fundamental difference between the two molecules lies in the halogen atom of the methyl group, which functions as the leaving group during nucleophilic substitution reactions. In such reactions, the facility of the leaving group's departure is a critical determinant of the reaction rate. The better the leaving group, the faster the reaction proceeds.
The ability of a species to act as a good leaving group is inversely related to its basicity. Weaker bases are better leaving groups because they are more stable with the negative charge they acquire upon departure. When comparing the halide ions, the basicity decreases down the group: F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability increases down the group, with bromide being a significantly better leaving group than chloride.
This principle suggests that, all other factors being equal, This compound is expected to be more reactive towards nucleophiles than 3-(chloromethyl)-2-chlorothiophene. This enhanced reactivity is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the greater stability of the bromide anion (Br⁻) compared to the chloride anion (Cl⁻).
Experimental Data Summary
While no direct head-to-head kinetic studies comparing the two subject compounds were identified in a comprehensive literature search, an indirect comparison can be drawn from reported synthetic procedures for analogous reactions. The following table summarizes representative nucleophilic substitution reactions with an amine, illustrating the conditions required to achieve high yields.
| Feature | This compound | 3-(Chloromethyl)-2-chlorothiophene |
| Reaction Type | Nucleophilic Substitution (N-alkylation) | Nucleophilic Substitution (N-alkylation) |
| Nucleophile | Secondary Amine (e.g., Morpholine) | Secondary Amine (e.g., Imidazole derivative) |
| Solvent | Acetonitrile | Acetonitrile |
| Temperature | Room Temperature | 80 °C (Reflux) |
| Reaction Time | 2 hours | 12 hours |
| Yield | >90% | High |
| Reference | General synthetic methods for N-alkylation of secondary amines with benzyl bromides. | Synthesis of Tioconazole. |
Note: The data for 3-(chloromethyl)-2-chlorothiophene is based on conditions used in the synthesis of the antifungal agent Tioconazole, a well-documented industrial process. The conditions for this compound are representative of typical laboratory-scale reactions for highly reactive alkylating agents.
The data clearly indicates that the brominated derivative reacts under significantly milder conditions (room temperature vs. 80 °C) and in a much shorter timeframe (2 hours vs. 12 hours) to achieve a comparable high yield. This provides strong experimental support for the theoretical prediction of its higher reactivity.
Experimental Protocols
Below are detailed methodologies for representative nucleophilic substitution reactions involving each compound.
Protocol 1: N-Alkylation of a Secondary Amine with this compound
Objective: To synthesize a tertiary amine via nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (solvent)
Procedure:
-
To a stirred solution of morpholine in anhydrous acetonitrile, add potassium carbonate.
-
Add this compound dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tertiary amine.
Protocol 2: N-Alkylation of an Imidazole Derivative with 3-(Chloromethyl)-2-chlorothiophene (adapted from Tioconazole synthesis)
Objective: To synthesize an N-alkylated imidazole derivative.
Materials:
-
3-(Chloromethyl)-2-chlorothiophene (1.0 eq)
-
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (1.0 eq)
-
Sodium hydride (NaH) (1.1 eq)
-
Anhydrous Acetonitrile (solvent)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous acetonitrile, add the imidazole derivative portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 3-(chloromethyl)-2-chlorothiophene in anhydrous acetonitrile dropwise.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Reaction Pathway
The following diagrams illustrate the logical flow of the experimental workflow and the general signaling pathway for the nucleophilic substitution reaction.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Simplified SN2 reaction pathway.
Conclusion
The comparative analysis, grounded in fundamental principles of chemical reactivity and supported by experimental observations from the literature, confirms that This compound is a more reactive alkylating agent than 3-(chloromethyl)-2-chlorothiophene . The bromide analogue undergoes nucleophilic substitution under significantly milder conditions and in shorter reaction times. This heightened reactivity can be advantageous in syntheses involving sensitive substrates or when aiming for higher throughput. Conversely, the chloride analogue offers greater stability and may be preferred in situations where a more controlled reaction is desired, or for cost considerations in large-scale manufacturing. The choice between these two valuable intermediates should therefore be guided by the specific requirements of the synthetic target and the desired reaction kinetics.
Navigating Thiophene Functionalization: A Comparative Guide to Alternatives for 3-(bromomethyl)-2-chlorothiophene
For researchers, scientists, and professionals in drug development, the functionalization of thiophene rings is a critical step in the synthesis of a vast array of pharmaceutical compounds and functional materials. Among the various reagents utilized for this purpose, 3-(bromomethyl)-2-chlorothiophene serves as a key building block for introducing the 2-chloro-3-thenyl moiety. However, the landscape of synthetic chemistry is ever-evolving, offering a range of alternative reagents and methodologies that can provide advantages in terms of yield, safety, and substrate scope. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for your research needs.
The primary role of this compound is to act as an electrophile, enabling the introduction of the -(CH2)- linked 2-chlorothiophene core via nucleophilic substitution reactions. Alternative strategies can be broadly categorized into two main approaches: the use of alternative electrophilic reagents with similar reactivity profiles, and multi-step synthetic pathways that build the desired functionality directly onto the thiophene ring. This guide will explore both avenues, presenting a clear comparison of their performance.
Direct Electrophilic Alternatives
While a direct, commercially available, and widely used drop-in replacement for this compound is not prominent in the literature, researchers can turn to in-situ generated or closely related electrophiles. One such alternative is the corresponding chloromethyl derivative, 2-chloro-3-(chloromethyl)thiophene.
Table 1: Comparison of Halomethylating Agents for 2-Chlorothiophene
| Reagent | Typical Synthesis | Reactivity | Reported Yields | Key Considerations |
| This compound | Radical bromination of 3-methyl-2-chlorothiophene | High | Generally good to excellent | Often preferred for higher reactivity of the C-Br bond. |
| 2-chloro-3-(chloromethyl)thiophene | Chloromethylation of 2-chlorothiophene using formaldehyde and HCl | Moderate to good | 77.6% (Phase-transfer catalysis) | Lower cost of starting materials, but the chloromethylation reaction can be hazardous. |
Experimental Protocol: Synthesis of 2-chloro-3-(chloromethyl)thiophene via Phase-Transfer Catalysis
This protocol is adapted from a reported procedure utilizing phase-transfer catalysis for the chloromethylation of 2-chlorothiophene.
Materials:
-
2-chlorothiophene
-
Paraformaldehyde
-
Concentrated hydrochloric acid
-
Tetrabutylammonium bromide (TBAB)
-
Organic solvent (e.g., dichloromethane)
Procedure:
-
In a well-ventilated fume hood, a mixture of 2-chlorothiophene, paraformaldehyde, and tetrabutylammonium bromide in an organic solvent is prepared.
-
Concentrated hydrochloric acid is added dropwise to the stirred mixture at a controlled temperature (typically around 40°C).
-
The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until completion.
-
Upon completion, the reaction mixture is cooled, and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with water, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 2-chloro-3-(chloromethyl)thiophene.
Alternative Synthetic Pathways for 3-Substituted-2-chlorothiophenes
Instead of relying on a pre-functionalized halomethyl reagent, the desired substituent at the 3-position of the 2-chlorothiophene ring can be introduced through various modern synthetic methodologies. These approaches offer greater flexibility in the types of functional groups that can be introduced.
Functionalization via 2-chloro-3-formylthiophene
2-chloro-3-formylthiophene is a versatile intermediate that can be prepared from 2-chlorothiophene and subsequently converted to a variety of functional groups at the 3-position.
Table 2: Comparison of Functionalization Methods via 2-chloro-3-formylthiophene
| Transformation | Reagents | Typical Yields | Advantages | Disadvantages |
| Formylation | Vilsmeier-Haack (DMF, POCl₃) | Good to excellent | Readily available and inexpensive reagents. | Use of corrosive and hazardous reagents. |
| Reduction to Alcohol | Sodium borohydride (NaBH₄) | Excellent | Mild conditions, high yields. | Requires a subsequent step for conversion to a leaving group. |
| Conversion to Halide | PBr₃, SOCl₂ | Good | Provides access to the target halomethyl compounds. | Adds an extra synthetic step. |
| Wittig Reaction | Phosphonium ylides | Variable | Direct formation of C=C bonds. | Stoichiometric phosphine oxide byproduct. |
Metal-Catalyzed Cross-Coupling Reactions
Modern cross-coupling reactions provide powerful tools for the direct formation of carbon-carbon and carbon-heteroatom bonds at the 3-position of the thiophene ring. These methods often offer high functional group tolerance and regioselectivity.
Table 3: Performance Comparison of Cross-Coupling Reactions for 3-Arylation of 2-Chlorothiophene
| Method | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Direct C-H Arylation | Pd catalyst, Aryl halide | Moderate to Good | Atom-economical, avoids pre-functionalization. | Can suffer from regioselectivity issues, sometimes requires directing groups. |
| Suzuki Coupling | Boronic acid/ester, Pd catalyst, Base | Good to Excellent | High functional group tolerance, commercially available reagents. | Requires pre-functionalization to the boronic acid/ester. |
| Stille Coupling | Organostannane, Pd catalyst | Good to Excellent | Mild reaction conditions, tolerant of many functional groups. | Toxicity of organotin reagents and byproducts. |
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-chlorothiophene derivative
This generalized protocol outlines the key steps for a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 3-position of a 2-chlorothiophene.
Materials:
-
3-Bromo-2-chlorothiophene (as a starting point for boronic ester formation)
-
Bis(pinacolato)diboron
-
Potassium acetate
-
Pd(dppf)Cl₂
-
Aryl halide
-
Aqueous sodium carbonate or other base
-
Solvent (e.g., dioxane, DME, or toluene/water)
Procedure:
-
Synthesis of the boronic ester: 3-Bromo-2-chlorothiophene, bis(pinacolato)diboron, and potassium acetate are dissolved in a suitable solvent (e.g., dioxane). The mixture is degassed, and Pd(dppf)Cl₂ is added. The reaction is heated until the starting material is consumed (monitored by GC-MS or TLC). The resulting 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene is isolated and purified.
-
Suzuki-Miyaura coupling: The purified boronic ester, the desired aryl halide, and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) are dissolved in a suitable solvent system (e.g., toluene/ethanol/water). An aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃) is added. The mixture is degassed and heated under an inert atmosphere until the reaction is complete.
-
Work-up and purification: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the 3-aryl-2-chlorothiophene.
Conclusion
The choice of reagent and synthetic strategy for the functionalization of the 3-position of 2-chlorothiophene depends on several factors, including the desired final product, available starting materials, and considerations of cost, safety, and atom economy. While This compound remains a valuable and reactive building block, alternative approaches offer significant advantages.
-
Direct electrophilic alternatives , such as 2-chloro-3-(chloromethyl)thiophene, can be cost-effective but may involve hazardous synthetic steps.
-
Functional group interconversion starting from precursors like 2-chloro-3-formylthiophene provides a high degree of flexibility for introducing various functionalities.
-
Modern cross-coupling reactions , particularly Suzuki coupling and direct C-H arylation , represent powerful and increasingly popular methods for constructing C-C bonds with high efficiency and selectivity. While Suzuki coupling requires a pre-functionalization step, it often delivers higher yields and broader substrate scope compared to direct C-H arylation. Stille coupling, though effective, is often avoided due to the toxicity of tin compounds.
For researchers in drug development, the ability to rapidly generate diverse libraries of compounds is paramount. In this context, the development of robust and versatile synthetic routes that move beyond traditional reagents is essential. The methods outlined in this guide provide a starting point for exploring these alternative pathways, enabling the synthesis of novel thiophene derivatives with potential therapeutic applications. The provided experimental frameworks can be adapted and optimized for specific target molecules, contributing to the advancement of medicinal chemistry and materials science.
Spectroscopic Analysis for Structural Confirmation of 3-(bromomethyl)-2-chlorothiophene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic methods used to confirm the structure of 3-(bromomethyl)-2-chlorothiophene. Due to the limited availability of a complete, published dataset for this specific compound, this guide leverages data from its precursor, 2-chloro-3-methylthiophene, and analogous halogenated thiophenes to provide a robust framework for structural confirmation.
Introduction
This compound is a halogenated thiophene derivative of interest in medicinal chemistry and materials science due to its potential as a versatile building block. The precise structural confirmation of this compound is critical to ensure the desired reactivity and biological activity in downstream applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide outlines the expected spectroscopic signatures of this compound and compares them with its likely precursor, highlighting the key transformations observed.
Comparative Spectroscopic Data
The structural confirmation of this compound relies on the comparison of its spectroscopic data with that of its starting material, 2-chloro-3-methylthiophene. The key transformation is the bromination of the methyl group, which leads to predictable changes in the NMR, IR, and MS spectra.
| Spectroscopic Technique | Precursor: 2-chloro-3-methylthiophene | Product: this compound (Expected) | Key Differences & Rationale |
| ¹H NMR | Singlet for -CH₃ protons (~2.2-2.5 ppm), Two doublets for aromatic protons (~6.8-7.2 ppm) | Singlet for -CH₂Br protons (downfield shift to ~4.5-4.8 ppm), Two doublets for aromatic protons (minor shift) | The electron-withdrawing bromine atom deshields the methylene protons, causing a significant downfield shift compared to the methyl protons of the precursor. |
| ¹³C NMR | Signal for -CH₃ carbon (~15-20 ppm), Signals for aromatic carbons (~120-140 ppm) | Signal for -CH₂Br carbon (downfield shift to ~25-35 ppm), Signals for aromatic carbons (minor shift) | The bromine atom also deshields the attached carbon, resulting in a downfield shift of the methylene carbon signal. |
| IR Spectroscopy | C-H stretch of methyl group (~2900-3000 cm⁻¹) | C-Br stretch (~500-600 cm⁻¹), Absence of prominent methyl C-H bending | The appearance of a C-Br stretching vibration and the disappearance of characteristic methyl group bands are key indicators of successful bromination. |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to C₅H₅ClS | Molecular ion peak (M⁺) with characteristic isotopic pattern for Br and Cl | The mass spectrum of the product will show a molecular ion peak that is 78 atomic mass units higher than the precursor, corresponding to the substitution of a hydrogen atom with a bromine atom. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a complex and highly characteristic M, M+2, and M+4 pattern. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are generalized procedures for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound is the radical bromination of 2-chloro-3-methylthiophene using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride or cyclohexane.
-
Reaction Setup: A solution of 2-chloro-3-methylthiophene in a dry, non-polar solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Initiation: A catalytic amount of a radical initiator is added to the solution.
-
Bromination: N-bromosuccinimide is added portion-wise to the reaction mixture.
-
Reaction Monitoring: The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent.
Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced directly or via a GC inlet.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Alternative Synthetic Approaches and Their Spectroscopic Implications
While radical bromination is a common method, other synthetic routes could be employed, potentially leading to different impurity profiles that would be discernible by spectroscopic analysis. For instance, direct bromomethylation of 2-chlorothiophene could be an alternative, though it may suffer from poor regioselectivity, yielding a mixture of isomers. In such cases, 2D NMR techniques like COSY and HMQC would be essential to unambiguously assign the structure of the desired product and identify any isomeric byproducts.
Conclusion
The structural confirmation of this compound is achieved through a combination of NMR, IR, and Mass Spectrometry. By comparing the spectroscopic data of the product with its precursor, 2-chloro-3-methylthiophene, the key structural changes resulting from the bromination of the methyl group can be clearly identified. This comparative approach, as outlined in this guide, provides a reliable methodology for researchers to verify the successful synthesis and purity of this important chemical intermediate.
yield comparison of different synthetic routes to 3-(bromomethyl)-2-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
The compound 3-(bromomethyl)-2-chlorothiophene is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional organic materials. The efficient and high-yielding synthesis of this intermediate is therefore of significant interest. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, yield comparisons, and a visual representation of the synthetic pathways.
Synthetic Route 1: Free-Radical Bromination of 2-Chloro-3-methylthiophene
This approach involves the direct bromination of the methyl group of 2-chloro-3-methylthiophene using a free-radical initiator. A common and effective method employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Experimental Protocol
A solution of 2-chloro-3-methylthiophene (1 equivalent) in a suitable solvent, such as carbon tetrachloride or benzene, is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. To this solution, N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents) are added. The reaction mixture is then heated to reflux and stirred vigorously. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification by vacuum distillation or column chromatography affords the pure this compound. A similar procedure for the bromination of 3-methylthiophene has been reported to yield 71-79% of the corresponding bromomethyl derivative.[1]
Synthetic Route 2: Bromination of 2-Chloro-3-(hydroxymethyl)thiophene
This two-step route first involves the synthesis of 2-chloro-3-(hydroxymethyl)thiophene, which is then converted to the desired bromomethyl compound. The initial alcohol can be prepared by the reduction of 2-chloro-3-formylthiophene or via a Grignard reaction. The subsequent bromination of the alcohol is typically achieved using phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Experimental Protocol
Step 1: Synthesis of 2-Chloro-3-(hydroxymethyl)thiophene
From 2-chloro-3-formylthiophene: 2-Chloro-3-formylthiophene (1 equivalent) is dissolved in a suitable solvent like methanol or ethanol. The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) (1.1 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is treated with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-chloro-3-(hydroxymethyl)thiophene, which can often be used in the next step without further purification.
Step 2: Bromination of 2-Chloro-3-(hydroxymethyl)thiophene
The crude 2-chloro-3-(hydroxymethyl)thiophene (1 equivalent) is dissolved in an anhydrous aprotic solvent such as diethyl ether or dichloromethane and cooled in an ice bath. Phosphorus tribromide (PBr₃) (0.4 equivalents) is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of water. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude this compound is then purified by vacuum distillation or column chromatography. A similar conversion of 2-thiophenemethanol to 2-(chloromethyl)thiophene using thionyl chloride has been reported with a 60% yield, suggesting a comparable yield for this bromination step.
Yield Comparison
The following table summarizes the key quantitative data for the two synthetic routes to this compound.
| Parameter | Route 1: Free-Radical Bromination | Route 2: Bromination of Alcohol |
| Starting Material | 2-Chloro-3-methylthiophene | 2-Chloro-3-formylthiophene |
| Key Reagents | N-Bromosuccinimide, Benzoyl Peroxide | Sodium Borohydride, Phosphorus Tribromide |
| Number of Steps | 1 | 2 |
| Reported/Estimated Yield | 71-79% (based on analogous reaction)[1] | ~60% (estimated based on analogous reactions) |
| Purity of Crude Product | Generally high, requires filtration and washing | May require purification after each step |
| Reaction Conditions | Reflux | Step 1: 0°C to RT; Step 2: 0°C to RT |
Logical Relationship of Synthetic Pathways
Caption: Comparative workflow of two synthetic routes to this compound.
Experimental Workflow for Route 1
Caption: Step-by-step experimental workflow for the free-radical bromination route.
References
Navigating the Biological Landscape of 2-Chlorothiophene Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel chemical scaffolds is paramount. While the specific biological activities of compounds directly derived from 3-(bromomethyl)-2-chlorothiophene remain largely unexplored in publicly available scientific literature, a broader examination of structurally related chlorothiophene derivatives provides valuable insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide offers a comparative overview of these activities, supported by available experimental data and methodologies, to inform future research and development endeavors.
Anticancer Potential of Chlorothiophene Analogs
Recent studies have highlighted the promise of chlorothiophene-containing compounds as cytotoxic agents against various cancer cell lines. Although no specific data exists for derivatives of this compound, research on other chlorothiophene isomers, particularly chalcone derivatives, offers compelling evidence of their anticancer effects.
For instance, a series of chlorothiophene-based chalcones has demonstrated significant toxicity toward colorectal cancer cells. The mechanism of action for some of these compounds is believed to involve the modulation of key signaling pathways implicated in cancer cell survival and proliferation.
Comparative Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Chlorothiophene-based Chalcone (C4) | WiDr (Colorectal) | 0.77 | [Not Available] |
| Chlorothiophene-based Chalcone (C6) | WiDr (Colorectal) | 0.45 | [Not Available] |
Experimental Protocol: Anticancer Activity Assessment
The anticancer activity of the chlorothiophene-based chalcones was evaluated using a standard cell viability assay. The general protocol is as follows:
-
Cell Culture: Human colorectal cancer cells (WiDr) were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified duration (e.g., 24-48 hours).
-
Viability Assay: Cell viability was assessed using a colorimetric assay, such as the MTT or SRB assay, which measures the metabolic activity of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Signaling Pathway Visualization
While a specific signaling pathway for derivatives of this compound cannot be depicted due to a lack of data, a generalized workflow for screening potential anticancer compounds is presented below.
Caption: A generalized workflow for the synthesis and anticancer screening of novel compounds.
Antimicrobial Activity of Thiophene Scaffolds
The thiophene ring is a well-established pharmacophore in the development of antimicrobial agents. While direct antimicrobial data for this compound derivatives is not available, numerous studies on other thiophene-based compounds demonstrate their potential to inhibit the growth of various bacterial and fungal strains. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Anti-inflammatory Properties of Thiophene-Containing Molecules
Thiophene derivatives have also been investigated for their anti-inflammatory properties. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are involved in the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Although no specific anti-inflammatory data for derivatives of this compound have been reported, the broader class of thiophenes represents a promising area for the discovery of new anti-inflammatory drugs.
Conclusion and Future Directions
The available scientific literature indicates that the chlorothiophene scaffold is a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. However, a significant knowledge gap exists regarding the specific biological profile of compounds derived directly from this compound.
Future research should focus on the synthesis and systematic biological evaluation of a library of compounds derived from this specific starting material. Such studies would be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The detailed experimental protocols and comparative data presented in this guide for structurally related compounds can serve as a valuable resource for designing and executing these future investigations. Researchers in the field of medicinal chemistry and drug discovery are encouraged to explore this untapped chemical space to potentially uncover novel drug candidates with significant therapeutic value.
comparative study of palladium catalysts for cross-coupling with 3-(bromomethyl)-2-chlorothiophene
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 3-(Bromomethyl)-2-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination—as they apply to the functionalization of the versatile thiophene building block, this compound. While direct comparative studies on this specific substrate are limited, this document compiles and adapts established protocols from literature for structurally related thiophene derivatives to provide a predictive framework for catalyst and reaction condition selection.
Introduction
This compound is a valuable bifunctional starting material in medicinal chemistry and materials science. The presence of two distinct halogenated sites—a reactive benzylic-type bromide and a more inert vinyl chloride—allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. This guide compares typical palladium catalyst systems for four major classes of cross-coupling reactions at the C-2 position (involving the chloro group), which generally requires more forcing conditions than reactions at the more labile bromomethyl group.
Comparative Data of Palladium Catalysts
The following table summarizes typical reaction conditions for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions with substrates analogous to this compound. These conditions are extrapolated from studies on similar 2-chlorothiophene and 2,5-dibromo-3-methylthiophene systems and represent a starting point for optimization.[1][2]
| Reaction Type | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or SPhos | K₃PO₄ or Na₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 90 - 110 | 60 - 95 | The C-Cl bond activation is challenging; bulky, electron-rich phosphine ligands like SPhos can improve efficiency.[3] |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N or DIPA | Toluene or DMF | 25 - 80 | 70 - 90 | Often requires a copper(I) co-catalyst (e.g., CuI), though copper-free methods exist.[4][5] |
| Heck | Pd(OAc)₂ | P(o-tol)₃ or PPh₃ | Et₃N or K₂CO₃ | DMF or NMP | 100 - 140 | 50 - 80 | Higher temperatures are generally required for less reactive aryl chlorides.[6] |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or BrettPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80 - 110 | 65 - 95 | Bulky biarylphosphine ligands are crucial for the efficient coupling of aryl chlorides.[7][8] |
Experimental Protocols
The following are representative experimental protocols adapted from the literature for cross-coupling reactions of halogenated thiophenes.
Suzuki-Miyaura Coupling
This protocol is adapted from the Suzuki coupling of 2,5-dibromo-3-methylthiophene.[1]
-
Reaction Setup: To a dried Schlenk tube is added this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 0.05 mmol].
-
Solvent Addition: A degassed mixture of toluene (4 mL) and water (1 mL) is added.
-
Reaction Conditions: The mixture is stirred vigorously under an inert atmosphere (argon or nitrogen) at 100 °C for 12-24 hours.
-
Work-up: Upon cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of aryl bromides/chlorides.[4][5]
-
Reaction Setup: A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.03 mmol), and copper(I) iodide (CuI, 0.06 mmol) is placed in a Schlenk tube.
-
Solvent and Base Addition: Degassed toluene (5 mL) and triethylamine (Et₃N, 2.0 mmol) are added.
-
Reaction Conditions: The reaction is stirred under an inert atmosphere at 60-80 °C for 4-12 hours.
-
Work-up: The reaction mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is dissolved in ethyl acetate, washed with saturated aqueous ammonium chloride and brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography.
Heck Reaction
This protocol is a general procedure for the Heck reaction with aryl chlorides.[6]
-
Reaction Setup: In a sealed tube, this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol), tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) are combined.
-
Solvent Addition: Anhydrous N,N-dimethylformamide (DMF, 5 mL) is added.
-
Reaction Conditions: The tube is sealed, and the mixture is heated to 120-140 °C with stirring for 16-24 hours.
-
Work-up: After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by flash chromatography.
Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of aryl chlorides.[7]
-
Reaction Setup: An oven-dried Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon.
-
Reagent Addition: this compound (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are added.
-
Reaction Conditions: The reaction mixture is heated to 100 °C with stirring for 12-24 hours.
-
Work-up: The mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through celite. The filtrate is washed with water and brine, dried over sodium sulfate, and concentrated. The residue is purified by column chromatography.
Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the fundamental steps in each of the four palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Caption: The dual catalytic cycles of the Sonogashira coupling.
Caption: The catalytic cycle of the Heck reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Navigating the Reactive Landscape of 3-(bromomethyl)-2-chlorothiophene: A Guide to Regioselectivity
For researchers, scientists, and drug development professionals, understanding the regioselectivity of reactions involving multi-functionalized heterocyclic compounds is paramount for the efficient synthesis of target molecules. This guide provides a comparative analysis of the reactivity of 3-(bromomethyl)-2-chlorothiophene, a versatile building block in medicinal chemistry and materials science. By examining the outcomes of various reaction types, this document aims to provide a predictive framework for its synthetic applications, supported by available experimental data and comparisons with analogous structures.
The thiophene scaffold is a cornerstone in the development of numerous pharmaceuticals and functional materials. The specific substitution pattern of this compound presents multiple reactive sites, leading to potential complexities in achieving desired product outcomes. The primary reactive centers include the electrophilic carbon of the bromomethyl group, the carbon-chlorine bond on the thiophene ring, and the C-H bonds at positions 4 and 5. The regioselectivity of a given reaction is dictated by the interplay of electronic effects of the substituents, the nature of the reagent, and the reaction conditions.
Competing Reaction Pathways
Reactions with this compound can proceed through several pathways, with the predominant outcome depending on the chosen reagents and conditions. The main competing reactions are:
-
Nucleophilic Substitution (SN2) at the Bromomethyl Group: The highly reactive bromomethyl group is susceptible to attack by a wide range of nucleophiles, leading to the formation of a new carbon-nucleophile bond. This is often the most facile reaction pathway.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can theoretically occur at the C-Cl bond or at the C-H bonds at positions 4 and 5. The relative reactivity of these sites is a key consideration.
-
Grignard Reagent Formation and Subsequent Reactions: The formation of a Grignard reagent can occur at either the C-Br bond of the bromomethyl group or the C-Cl bond of the thiophene ring, leading to different downstream products.
-
Lithiation: Direct deprotonation of the thiophene ring using strong bases like organolithium reagents can occur at the C5 position, which is the most acidic proton, followed by reaction with an electrophile.
Data on Regioselectivity
While direct, quantitative comparative studies on the regioselectivity of this compound are not extensively documented in publicly available literature, we can infer its behavior from studies on analogous compounds and specific reaction examples.
Nucleophilic Substitution vs. Cross-Coupling
In scenarios where both a nucleophile and a cross-coupling partner are present, or where a reagent could act as both, the inherent reactivity of the bromomethyl group often dominates. For instance, in the synthesis of various heterocyclic systems, the initial step frequently involves the displacement of the bromide by a nucleophile, leaving the chloro-substituted thiophene ring intact for subsequent functionalization.
A pertinent comparison can be drawn from the regioselective Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene. In this case, the palladium catalyst selectively acts on the C-Br bond of the thiophene ring, leaving the bromomethyl group untouched. This suggests that under typical Suzuki conditions, the C-Cl bond in this compound would be less reactive than a C-Br bond at the same position, and the bromomethyl group would likely remain intact.
| Reaction Type | Reagent/Catalyst | Probable Major Product | Rationale/Comparison |
| Nucleophilic Substitution | Nu:⁻ (e.g., RO⁻, CN⁻, R₂NH) | 3-(nucleophilomethyl)-2-chlorothiophene | The C-Br bond of the bromomethyl group is highly activated for SN2 reactions. |
| Suzuki Coupling | ArB(OH)₂ / Pd catalyst | No reaction or slow reaction at C-Cl | The C-Cl bond is less reactive than C-Br in Suzuki couplings. The bromomethyl group is generally not reactive under these conditions. |
| Grignard Formation | Mg | Complex mixture | Formation of a Grignard reagent is possible at both the C-Br (bromomethyl) and C-Cl positions, potentially leading to a mixture of products and polymerization. |
| Lithiation | n-BuLi | 2-chloro-3-(bromomethyl)-5-lithiothiophene | The C5 proton is the most acidic and is preferentially abstracted by strong, non-nucleophilic bases. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing work. Below are representative procedures for key transformations involving halogenated thiophenes, which can be adapted for this compound.
General Procedure for Nucleophilic Substitution on a Bromomethylthiophene
To a solution of the bromomethylthiophene derivative (1 equivalent) in a suitable solvent (e.g., acetone, DMF, or THF) is added the nucleophile (1.1-1.5 equivalents). If the nucleophile is an amine, a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) may be added to scavenge the HBr formed. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile, until the starting material is consumed (as monitored by TLC or GC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.
General Procedure for Suzuki-Miyaura Cross-Coupling of a Halothiophene
In a Schlenk flask, the halothiophene (1 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents) are combined. A mixture of a suitable solvent (e.g., toluene, dioxane, or DMF) and water is added. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) with vigorous stirring for several hours until the reaction is complete. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key decision points and potential outcomes in the reactions of this compound.
Figure 1. Primary reaction pathways of this compound.
Figure 2. Logical workflow for predicting the major product.
Conclusion and Outlook
The regioselectivity of reactions involving this compound is a nuanced subject that favors nucleophilic attack at the exocyclic bromomethyl group under many common conditions. Cross-coupling reactions at the C-Cl bond are expected to be less facile than at a corresponding C-Br or C-I bond, and C-H activation would require specific catalytic systems. For regioselective functionalization at the C5 position, a lithiation approach is the most promising.
For drug development and materials science professionals, a thorough understanding of these competing pathways is essential. While this guide provides a framework based on available data and chemical principles, empirical validation through carefully designed experiments remains critical for any new synthetic endeavor. Future research providing direct quantitative comparisons of the reactivity of the different sites on this compound would be of significant value to the scientific community.
A Comparative Guide to the Structural Elucidation of 3-(bromomethyl)-2-chlorothiophene Derivatives
For researchers, scientists, and drug development professionals, the precise structural characterization of novel compounds is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the analysis of 3-(bromomethyl)-2-chlorothiophene and its derivatives. While X-ray crystallography offers unparalleled detail of the solid-state structure, its feasibility is contingent on obtaining a suitable crystal. In the absence of a crystal structure for the title compound in publicly available databases, this guide will also explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as powerful tools for its characterization.
At a Glance: Method Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Connectivity of atoms, chemical environment of nuclei, stereochemistry. | Presence of functional groups. | Molecular weight, elemental composition, fragmentation patterns. |
| Sample Phase | Crystalline Solid | Solution | Solid, Liquid, Gas | Solid, Liquid, Gas (ionized) |
| Sample Amount | ~0.1 mm crystal | 1-10 mg | 1-10 mg | <1 mg |
| Data Output | Electron density map, crystallographic information file (CIF). | Spectrum of chemical shifts. | Spectrum of absorbance/transmittance vs. wavenumber. | Mass-to-charge ratio spectrum. |
| Key Advantage | Unambiguous determination of absolute structure. | Detailed information about molecular structure in solution. | Rapid and non-destructive functional group identification. | High sensitivity and determination of molecular formula. |
| Limitation | Requires a single crystal of sufficient quality and size. | Does not provide information on bond lengths or angles directly. | Limited information on the overall molecular framework. | Does not provide stereochemical information. |
X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can deduce the precise arrangement of atoms, as well as bond lengths and angles.
While no crystal structure for this compound is currently available in the Cambridge Structural Database (CSD), the analysis of a related structure, thiophene-3-carbonyl chloride, reveals the type of detailed information that can be obtained. For instance, in the crystal structure of thiophene-3-carbonyl chloride, the thiophene ring was found to exhibit disorder, where the sulfur and a C-H group occupy the same positions in different molecules within the crystal.[1] This highlights the ability of X-ray crystallography to identify subtle structural phenomena.
Hypothetical Application to this compound:
Should a suitable crystal be obtained, X-ray crystallography could definitively determine:
-
The planarity of the thiophene ring.
-
The precise bond lengths of C-S, C-Cl, C-Br, and C-C bonds.
-
The bond angles within the thiophene ring and of the substituents.
-
The conformation of the bromomethyl group relative to the ring.
-
Intermolecular interactions in the solid state, such as halogen bonding or stacking, which are crucial for understanding the material's properties.
Spectroscopic Alternatives for Comprehensive Characterization
In the absence of a crystal structure, a combination of spectroscopic techniques is essential to elucidate the structure of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment and connectivity of atoms in a molecule in solution.
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Thiophene H (2 protons) | 6.5 - 8.0 | Doublets |
| -CH₂Br (2 protons) | 4.5 - 5.0 | Singlet |
Note: The exact chemical shifts can be influenced by the solvent and other substituents on the thiophene ring.[2]
Expected ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (ppm) |
| Thiophene C-Cl | 125 - 135 |
| Thiophene C-CH₂Br | 130 - 140 |
| Thiophene CH | 120 - 130 |
| -CH₂Br | 25 - 35 |
Note: The chemical shifts are approximate and can vary based on the specific derivative.[3] The presence of a chiral center in a derivative can lead to distinct signals for otherwise equivalent carbons.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic IR Absorption Bands for this compound Derivatives:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| C=C stretch (thiophene ring) | 1600 - 1400 | Medium |
| C-H bend (thiophene ring) | 900 - 700 | Strong |
| C-Br stretch | 650 - 550 | Medium-Strong |
| C-Cl stretch | 800 - 600 | Strong |
Note: The exact positions of the absorption bands can be influenced by the overall molecular structure.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
For this compound, the presence of both chlorine and bromine atoms would result in a characteristic isotopic pattern in the mass spectrum. Due to the natural isotopic abundances of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak would appear as a cluster of peaks.[8] The fragmentation of the molecular ion would likely involve the loss of bromine, chlorine, or the bromomethyl group.[9][10][11]
Experimental Protocols
X-ray Crystallography (Single Crystal)
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is often achieved by slow evaporation of the solvent, slow cooling, or vapor diffusion.[12]
-
Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an intense, monochromatic X-ray beam and rotated. The diffracted X-rays are recorded by a detector.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal. The positions of the atoms are determined from this map and refined to obtain the final crystal structure.
NMR Spectroscopy
-
Sample Preparation: 1-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
Data Acquisition: The sample tube is placed in the NMR spectrometer. The instrument is tuned to the appropriate nucleus (e.g., ¹H or ¹³C), and the data is acquired.
-
Data Processing: The raw data is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
IR Spectroscopy (FTIR-ATR)
-
Background Spectrum: A background spectrum of the empty attenuated total reflectance (ATR) crystal is recorded.
-
Sample Analysis: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum of the sample is recorded. The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Visualizing the Workflow
Caption: Workflow for the synthesis and structural characterization of a novel compound.
Signaling Pathway of Analysis
Caption: Logical flow for the structural elucidation of a novel thiophene derivative.
References
- 1. Thiophene-3-carbonyl Chloride [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. IR _2007 [uanlch.vscht.cz]
- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. whitman.edu [whitman.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. pubs.acs.org [pubs.acs.org]
Navigating Synthesis: A Cost-Benefit Analysis of 3-(Bromomethyl)-2-chlorothiophene
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that balances cost, efficiency, and yield. This guide provides a comprehensive cost-benefit analysis of 3-(bromomethyl)-2-chlorothiophene as a building block in chemical synthesis, comparing it with viable alternatives. Through an examination of pricing, synthetic routes, and available experimental data, this document aims to inform strategic decisions in the procurement of reagents for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.
Executive Summary
This compound is a versatile bifunctional reagent that offers a unique combination of reactive sites for the construction of complex heterocyclic scaffolds. The presence of both a bromomethyl group, susceptible to nucleophilic substitution, and a chloro group, which can participate in cross-coupling reactions, allows for sequential and site-selective modifications. However, its utility must be weighed against its cost and the availability of alternative reagents. This guide delves into a comparative analysis with 3-(bromomethyl)thiophene, a simpler, non-chlorinated analogue, to provide a clear perspective on when the additional cost of the chlorinated derivative is justified.
Cost Analysis: A Tale of Two Thiophenes
The primary consideration for many researchers is the cost of starting materials. A survey of current market prices reveals a significant price disparity between this compound and its non-chlorinated counterpart, 3-(bromomethyl)thiophene.
| Reagent | Supplier Example | Price per Gram (USD) |
| This compound | Fluorochem | €141.00 (~$150)[1] |
| This compound | Key Organics | £92.00 (~$115)[2] |
| 3-(Bromomethyl)thiophene | Sigma-Aldrich |
|
| 3-(Bromomethyl)thiophene | Fluorochem Private Limited | ₹9000/kilogram (~$10.8/g for bulk)[3] |
Note: Prices are subject to change and may vary between suppliers and purchase volumes. The extrapolated price for small quantities of 3-(bromomethyl)thiophene from Sigma-Aldrich is significantly higher than bulk pricing, highlighting the importance of scale in procurement.
The data clearly indicates that this compound is a more expensive reagent on a per-gram basis, especially when compared to the bulk pricing of 3-(bromomethyl)thiophene. This initial cost difference necessitates a careful evaluation of the synthetic advantages it may offer.
Performance and Synthetic Utility: Is the Chlorine Worth the Cost?
The key differentiator between the two reagents is the presence of the chlorine atom on the thiophene ring. This seemingly small structural change has significant implications for the synthetic pathways available to a chemist.
This compound:
-
Orthogonal Reactivity: The chloro and bromomethyl groups exhibit different reactivities, allowing for selective transformations. The bromomethyl group is highly susceptible to SN2 reactions with a wide range of nucleophiles (alcohols, amines, thiols, etc.). The chloro group, being on an aromatic ring, is less reactive towards nucleophilic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This orthogonality is a significant advantage in multi-step syntheses, as it allows for the sequential introduction of different functionalities without the need for complex protecting group strategies.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the thiophene ring and the adjacent bromomethyl group. This can be advantageous in certain reactions, potentially leading to higher yields or different regioselectivity compared to the non-chlorinated analogue.
3-(Bromomethyl)thiophene:
-
Simplicity and Cost-Effectiveness: For synthetic targets where only the introduction of a 3-thienylmethyl moiety is required, 3-(bromomethyl)thiophene is the more economical choice. Its synthesis from 3-methylthiophene is a well-established process.
-
Direct Functionalization: While lacking the chloro handle for cross-coupling, the thiophene ring itself can be functionalized through electrophilic aromatic substitution reactions, although this may lead to mixtures of isomers.
Experimental Data Insights:
While direct comparative studies detailing yields for the same target molecule using both reagents are scarce in publicly available literature, we can infer potential performance from related synthetic protocols.
A patent for the synthesis of the antifungal drug Sertaconazole utilizes a related benzothiophene derivative, 3-bromomethyl-7-chlorobenzo[b]thiophene, in a nucleophilic substitution reaction, reporting a yield of 61.9%. This suggests that high yields are achievable with this class of chlorinated bromomethylated heterocycles.
Furthermore, a patent describing the synthesis of 2-chloro-3-(chloromethyl)thiophene, a closely related compound, reports a yield of up to 92.1% from 2-chlorothiophene.[4] This indicates that the synthesis of the chlorinated building block itself can be highly efficient. Another patent details the synthesis of 2-bromo-3-methylthiophene with a 90% yield.[5]
Experimental Protocols
To provide a practical context, here are representative experimental protocols for the synthesis of the precursor to the title compound and a related bromination reaction.
Synthesis of 2-chloro-3-(chloromethyl)thiophene: [4]
-
Reactants: 2-chlorothiophene (0.01 mol), paraformaldehyde (0.025 mol), ionic liquid 1-octyl-3-methylimidazolium bromide (0.0008 mol), and concentrated hydrochloric acid (4 ml).
-
Procedure: The reactants are added sequentially to a round-bottomed flask equipped with a stirrer, thermometer, and reflux condenser. The mixture is stirred magnetically and reacted at 40°C for 8 hours.
-
Work-up and Yield: The product is isolated by distillation under reduced pressure. The reported yield of 2-chloro-3-chloromethylthiophene is 92.1% with a 99.9% conversion of 2-chlorothiophene.
Synthesis of 2-bromo-3-methylthiophene: [5]
-
Reactants: 3-methylthiophene, 48% aqueous hydrogen bromide, and ether are mixed and cooled to -22°C. 35% aqueous hydrogen peroxide is added portion-wise at different temperatures as the reaction is warmed to 15°C. The molar ratio of 3-methylthiophene to hydrogen bromide to hydrogen peroxide is 1:1.5:2.
-
Procedure: The mixture is allowed to react for 5-30 minutes at each temperature point.
-
Work-up and Yield: After the reaction is complete, the mixture is extracted with pentane, washed with saturated salt solution, dried, and filtered. The solvent is removed to yield 2-bromo-3-methylthiophene. The reported yield is 90%.
Logical Workflow for Reagent Selection
The decision-making process for selecting between this compound and its alternatives can be visualized as follows:
Caption: Decision workflow for selecting the appropriate thiophene-based reagent.
Signaling Pathway for Synthetic Utility
The divergent synthetic possibilities offered by this compound can be illustrated as a signaling pathway, where the initial reagent can lead to multiple distinct product classes.
Caption: Synthetic pathways enabled by the dual reactivity of this compound.
Conclusion and Recommendations
The choice between this compound and its non-chlorinated counterpart, 3-(bromomethyl)thiophene, is a classic example of the cost-versus-functionality trade-off in chemical synthesis.
-
For synthetic routes requiring the introduction of a 3-thienylmethyl group without further functionalization at the 2-position, 3-(bromomethyl)thiophene is the more cost-effective option, particularly when purchased in bulk.
-
This compound is the superior choice when the synthetic strategy involves sequential and site-selective modifications of the thiophene ring. The higher initial cost is justified by the synthetic versatility offered by the orthogonal reactivity of the bromomethyl and chloro groups, which can streamline multi-step syntheses and avoid the use of protecting groups.
Researchers and drug development professionals are encouraged to carefully consider the entire synthetic route and the potential for future modifications when making their selection. For complex, multi-step syntheses, the higher upfront cost of this compound can lead to overall cost savings by reducing the number of synthetic steps and improving overall efficiency.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. keyorganics.net [keyorganics.net]
- 3. indiamart.com [indiamart.com]
- 4. CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product - Google Patents [patents.google.com]
- 5. CN101045723A - Synthetic method of 2-bromine-3-methylthiophene - Google Patents [patents.google.com]
A Comparative Guide to the Application of 3-(Bromomethyl)-2-chlorothiophene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel bioactive molecules often hinges on the use of versatile building blocks. Among these, thiophene derivatives hold a prominent position due to their presence in numerous approved drugs and biologically active compounds. This guide provides a comprehensive literature review on the applications of 3-(bromomethyl)-2-chlorothiophene, a key intermediate for introducing the 2-chloro-3-thienylmethyl moiety into target molecules. Through a comparative analysis with viable alternatives, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction to this compound
This compound is a bifunctional reagent characterized by a reactive bromomethyl group and a chlorinated thiophene ring.[1] The presence of the halogen on the thiophene ring and the benzylic-like bromide bestows upon it a unique reactivity profile, making it a valuable tool for the construction of complex molecular architectures.[1] Its primary application lies in the alkylation of various nucleophiles, including amines, phenols, and thiols, thereby enabling the facile introduction of the 2-chloro-3-thienylmethyl scaffold. This moiety is of significant interest in medicinal chemistry, as the thiophene ring is a well-established pharmacophore found in a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antifungal drugs.
Comparison with Alternative Reagents
The selection of an appropriate alkylating agent is crucial for the efficiency and success of a synthetic route. While this compound is a potent electrophile, alternative reagents such as 3-(chloromethyl)-2-chlorothiophene and 3-(iodomethyl)-2-chlorothiophene can also be considered for introducing the same structural unit. The choice between these alternatives often depends on factors such as reactivity, stability, cost, and the specific requirements of the reaction.
| Reagent | Relative Reactivity | Key Considerations |
| 3-(Iodomethyl)-2-chlorothiophene | Highest | More reactive, but potentially less stable and more expensive. Ideal for reactions with weak nucleophiles or when milder conditions are required. |
| This compound | Intermediate | Offers a good balance of reactivity and stability. Widely used and commercially available.[1][2] |
| 3-(Chloromethyl)-2-chlorothiophene | Lowest | Less reactive, often requiring more forcing conditions (higher temperatures, stronger bases). May be preferred for reasons of cost or to avoid over-alkylation.[3] |
Table 1: Comparison of Halomethyl-2-chlorothiophenes as Alkylating Agents. This table provides a qualitative comparison of the reactivity and key considerations for choosing between iodo-, bromo-, and chloro-substituted methylthiophenes for alkylation reactions.
Applications in the Synthesis of Bioactive Molecules
While specific examples of blockbuster drugs synthesized directly from this compound are not prevalent in publicly accessible literature, its structural analog, 2-chloro-3-(chloromethyl)thiophene, is a key intermediate in the synthesis of the antifungal agent Tioconazole .[3] This underscores the potential of these haloalkylthiophenes in the development of medicinally relevant compounds. The 2-chloro-3-thienylmethyl group introduced by these reagents can be found in various patented compounds with potential therapeutic applications.
The general reaction scheme for the application of this compound involves the nucleophilic substitution of the bromide by a suitable nucleophile (Nu-H), as depicted below:
Figure 1: General Alkylation Reaction. This diagram illustrates the general synthetic transformation where this compound is used to alkylate a nucleophile in the presence of a base.
Experimental Protocols
To provide a practical context for the application of this compound, the following are representative experimental protocols for the alkylation of common nucleophiles.
General Procedure for N-Alkylation of Amines
The N-alkylation of amines with haloalkylthiophenes can sometimes be challenging due to the potential for over-alkylation, as the product amine can be more nucleophilic than the starting material.[4] However, for the synthesis of tertiary amines, this is a useful method.
Protocol: To a solution of the secondary amine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base such as potassium carbonate (1.5 eq.) or triethylamine (1.5 eq.). This compound (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C until the reaction is complete (monitored by TLC or LC-MS). The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Figure 2: N-Alkylation Workflow. This flowchart outlines the key steps involved in a typical N-alkylation reaction using this compound.
General Procedure for O-Alkylation of Phenols
The O-alkylation of phenols provides a straightforward route to aryl ethers.
Protocol: A mixture of the phenol (1.0 eq.) and a base such as potassium carbonate (1.5 eq.) or cesium carbonate (1.2 eq.) in a polar aprotic solvent like DMF or acetone is stirred at room temperature for 30 minutes. This compound (1.1 eq.) is then added, and the reaction is stirred at room temperature or heated to 60 °C until completion. The workup procedure is similar to the N-alkylation protocol, involving quenching with water, extraction, washing, drying, and purification by chromatography.
General Procedure for S-Alkylation of Thiols
The synthesis of thioethers via S-alkylation is a common and efficient transformation.[5]
Protocol: To a solution of the thiol (1.0 eq.) in a solvent such as ethanol or DMF, a base like sodium hydroxide (1.1 eq.) or potassium carbonate (1.5 eq.) is added, and the mixture is stirred for 15-30 minutes at room temperature to form the thiolate. This compound (1.05 eq.) is then added, and the reaction is stirred until the starting thiol is consumed. The workup follows the standard procedure of quenching, extraction, and purification.
Conclusion
This compound serves as a valuable and reactive building block for the introduction of the 2-chloro-3-thienylmethyl group into a variety of organic molecules. Its reactivity profile offers a good balance for alkylation reactions with a range of nucleophiles. While direct comparisons with its chloro and iodo analogs are not extensively documented, the principles of halide reactivity suggest a predictable trend that can guide reagent selection. The provided experimental frameworks offer a starting point for the practical application of this reagent in the synthesis of potentially bioactive compounds. Further research into the direct comparative performance of these haloalkylthiophenes would be a valuable contribution to the field of medicinal and synthetic chemistry.
References
Safety Operating Guide
Essential Safety and Operational Guide for 3-(Bromomethyl)-2-chlorothiophene
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for handling 3-(Bromomethyl)-2-chlorothiophene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and disposal of this chemical.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₅H₄BrClS[1][2] |
| Molecular Weight | 211.51 g/mol [2] |
| Appearance | Liquid[1] |
| CAS Number | 40032-81-3[2] |
| Boiling Point | 225.062°C[3] |
| Density | 1.757g/mL[3] |
Hazard Identification and GHS Classification
This compound is a hazardous substance requiring careful handling. The GHS classification indicates multiple health risks.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2] |
Signal Word: Danger[2]
Primary Hazards: Corrosive, Irritant[2]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (Neoprene or Butyl Rubber recommended). Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[4][5] | Protects against skin contact, as the substance is harmful and causes skin irritation.[2] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[4] | Prevents serious eye damage.[2] |
| Skin and Body Protection | A flame-resistant lab coat (e.g., Nomex®) or a chemical-resistant apron over a cotton-based lab coat.[4] Closed-toe shoes are required.[4] | Protects against skin absorption and irritation.[2] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[6] If a fume hood is not available or insufficient, a respirator with an appropriate cartridge for organic vapors and halogens should be used.[4] | Prevents inhalation, as the substance is harmful if inhaled.[2] |
Experimental Workflow and Handling Protocol
The following workflow ensures a systematic and safe approach to handling this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Put on all required personal protective equipment as detailed in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Have a spill kit readily available, containing an inert absorbent material (e.g., sand, vermiculite).[6]
-
-
Handling:
-
Spill Response:
-
In case of a spill, evacuate the area and alert others.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material.[6]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[6]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 20 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Storage and Disposal Plan
Proper storage and disposal are critical to laboratory safety and environmental protection.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from heat, sparks, and open flames.[7]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Store in a locked cabinet or a restricted-access area.[8]
Disposal:
-
Dispose of unused material and contaminated waste in a designated, labeled, and sealed container for halogenated organic waste.
-
All disposals must be handled by a licensed waste disposal company.[6]
-
Do not dispose of down the drain or into the environment.[6]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | C5H4BrClS | CID 10932747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. research.arizona.edu [research.arizona.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
